Product packaging for 2-Propionamidobenzoic acid(Cat. No.:CAS No. 19165-26-5)

2-Propionamidobenzoic acid

Cat. No.: B090662
CAS No.: 19165-26-5
M. Wt: 193.2 g/mol
InChI Key: CZERPPGRNIIZJK-UHFFFAOYSA-N
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Description

2-Propionamidobenzoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B090662 2-Propionamidobenzoic acid CAS No. 19165-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERPPGRNIIZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390815
Record name 2-Propionamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-26-5
Record name 2-Propionamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 2-Propionamidobenzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis pathway, detailed experimental protocols, and expected quantitative data are presented herein. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as N-propanoyl-anthranilic acid, is an N-acylated derivative of 2-aminobenzoic acid (anthranilic acid). Anthranilic acid and its derivatives are important precursors in the synthesis of a wide range of compounds, including pharmaceuticals and dyes.[1][2] The propionylation of the amino group in anthranilic acid modifies its chemical properties, which can be leveraged in the design of novel molecules with specific biological activities. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the structural motif is of interest in medicinal chemistry for the development of new therapeutic agents.

Synthesis Pathway

The primary and most direct pathway for the synthesis of this compound is through the N-acylation of 2-aminobenzoic acid. This reaction involves the treatment of 2-aminobenzoic acid with a suitable propionylating agent, such as propionic anhydride or propionyl chloride. The use of propionic anhydride is often preferred due to its generally less vigorous reaction and the formation of propionic acid as a byproduct, which can be easily removed.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of propionic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond of this compound and a propionate leaving group. The propionate is subsequently protonated to form propionic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Reaction N-Acylation 2-Aminobenzoic_Acid->Reaction Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->Reaction 2-Propionamidobenzoic_Acid This compound Propionic_Acid Propionic Acid (byproduct) Reaction->2-Propionamidobenzoic_Acid Reaction->Propionic_Acid

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following experimental protocol is adapted from established procedures for the analogous synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride.[1][2][3]

Materials and Equipment
  • 2-Aminobenzoic acid (anthranilic acid)

  • Propionic anhydride

  • Deionized water

  • Methanol (for washing)

  • Erlenmeyer flask (50 mL)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, but recommended)

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a 50 mL Erlenmeyer flask, combine 2.0 g of 2-aminobenzoic acid with 6.0 mL of propionic anhydride.

  • Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. The mixture may initially solidify but should dissolve upon heating. Heat the mixture to a gentle boil and maintain for approximately 15-20 minutes.

  • Hydrolysis of Excess Anhydride: After the heating period, allow the reaction mixture to cool to room temperature. Cautiously add 2.0 mL of deionized water to the cooled mixture to hydrolyze the excess propionic anhydride. This step can be exothermic.

  • Crystallization: Gently warm the mixture again until it nearly boils to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals of this compound.

  • Isolation of Product: Isolate the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of chilled methanol to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly on the filter paper by drawing air through them for an extended period. The final product can be further dried in a desiccator.

Experimental_Workflow A 1. Combine 2-Aminobenzoic Acid and Propionic Anhydride B 2. Heat to Gentle Boil (15-20 min) A->B C 3. Cool to Room Temperature B->C D 4. Add Deionized Water (Hydrolysis) C->D E 5. Gently Reheat to Dissolve D->E F 6. Slow Cooling for Crystallization E->F G 7. Isolate Crystals via Vacuum Filtration F->G H 8. Wash with Chilled Methanol G->H I 9. Dry the Product H->I

Figure 2: Experimental workflow for the synthesis.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesis of this compound. Note that the yield is an estimate based on analogous reactions and may vary depending on the specific experimental conditions.

ParameterExpected ValueReference/Notes
Molecular Formula C10H11NO3-
Molecular Weight 193.20 g/mol -
Theoretical Yield ~2.82 gBased on 2.0 g of 2-aminobenzoic acid
Expected Practical Yield 70-90%Based on analogous reactions[4]
Appearance White to off-white crystalline solid-
Melting Point Data not readily availableTo be determined experimentally
Solubility Sparingly soluble in cold water, soluble in hot water, ethanol, and other organic solvents-

Characterization: The synthesized product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point Determination: A sharp melting point range close to the literature value (if available) indicates high purity.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for the N-H stretch, C=O stretch (amide and carboxylic acid), and aromatic C-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, confirming the presence of the propionyl group and the substitution pattern on the aromatic ring.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Propionic anhydride is corrosive and a lachrymator; avoid inhalation of vapors and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

Conclusion

The synthesis of this compound via N-acylation of 2-aminobenzoic acid is a straightforward and efficient method. The provided protocol, adapted from well-established analogous procedures, offers a reliable pathway for obtaining this compound. Proper characterization is essential to confirm the identity and purity of the final product. This technical guide serves as a foundational resource for researchers interested in the synthesis and application of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Propionamidobenzoic acid, also known as N-propionylanthranilic acid. Due to a scarcity of publicly available experimental data for this specific compound, this document combines computational predictions with detailed, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of similar compounds.

Introduction

This compound is an organic compound that belongs to the class of N-acylated amino acids. Its structure, featuring a benzoic acid moiety and a propionamide group, suggests potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, formulating it into potential drug products, and designing synthetic routes.

This document summarizes the available data for this compound and provides detailed experimental protocols for determining its melting point, solubility, and pKa.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following table includes a combination of identifiers and computationally predicted properties. These predictions are based on the structure of a stereoisomer, (2S)-2-propanamidopropanoic acid, and should be considered as estimates until experimental verification.

PropertyValue (Predicted/Calculated)Data Source
IUPAC Name 2-(propanoylamino)benzoic acid-
Synonyms N-Propionylanthranilic acid-
CAS Number 13331-31-0 (Unconfirmed)-
Molecular Formula C₁₀H₁₁NO₃PubChem (for stereoisomer CID 22788191)[1]
Molecular Weight 193.19 g/mol PubChem (for stereoisomer CID 22788191)[1]
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Not available-
pKa Not available-
LogP (Octanol-Water) Not available-

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Method [2][3][4][5]

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powder form.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Pack the sample tightly at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a melting point apparatus.

    • Place a calibrated thermometer in the designated slot.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

    • For accuracy, perform the measurement in triplicate.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a potential drug substance.

Methodology: Shake-Flask Method [6][7][8]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostated flask.

    • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no undissolved solid is transferred. This can be achieved by centrifugation and subsequent filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Analyze the concentration of this compound in the clear, filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the experimental sample.

    • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical determinant of the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Solution Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent system like water-methanol or water-acetonitrile if the aqueous solubility is low.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the this compound solution in a beaker and immerse the calibrated pH electrode.

    • Incrementally add the standardized NaOH solution to the beaker, recording the pH value after each addition.

    • Continue the titration until the pH has stabilized in the basic region, well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.

    • Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa can then be calculated.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the effects of this compound on specific signaling pathways. Arylpropionic acid derivatives, a broader class to which this compound belongs, are known to include many non-steroidal anti-inflammatory drugs (NSAIDs). However, any biological activity of this compound would require experimental investigation.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Physicochemical_Property_Determination_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_data Data Analysis & Reporting synthesis Synthesize this compound purification Purify Compound synthesis->purification characterization Confirm Structure (NMR, MS) purification->characterization mp Melting Point Determination characterization->mp sol Solubility Assay characterization->sol pka pKa Measurement characterization->pka logp LogP Determination characterization->logp analysis Analyze Results mp->analysis sol->analysis pka->analysis logp->analysis report Compile Technical Data Sheet analysis->report pKa_Determination_Logic start Start: Pure Compound dissolve Dissolve in appropriate solvent start->dissolve titrate Titrate with standardized strong base (e.g., NaOH) dissolve->titrate measure_ph Record pH after each addition titrate->measure_ph plot_curve Plot pH vs. Volume of Titrant measure_ph->plot_curve find_ep Determine Equivalence Point (EP) plot_curve->find_ep calc_half_ep Calculate Volume at 1/2 EP find_ep->calc_half_ep determine_pka Find pH at 1/2 EP volume calc_half_ep->determine_pka end_pka Result: pKa value determine_pka->end_pka

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Comprehensive literature searches did not yield specific data on the mechanism of action, molecular targets, or quantitative biological assays for 2-Propionamidobenzoic acid. The following guide is constructed based on the available information for structurally related compounds, primarily derivatives of 2-aminobenzoic acid (anthranilic acid) and other propionic acid analogs. The mechanisms described herein are therefore predictive and may not be directly attributable to this compound itself. Further experimental validation is required.

Introduction

This compound belongs to the class of N-acylated anthranilic acids. While direct studies on this specific molecule are scarce, the broader family of anthranilic acid derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities. Research into related compounds, such as 2-acetamidobenzamides and other acylated derivatives, has revealed potential as antiproliferative, anti-inflammatory, and antifungal agents. This guide synthesizes the potential mechanisms of action for this compound based on the activities of these closely related analogs.

Potential Molecular Targets and Signaling Pathways

Based on the activities of its structural analogs, this compound may interact with several key cellular targets and signaling pathways.

Antiproliferative Activity: Tubulin Polymerization Inhibition

Several studies on N-acylated benzamides suggest a primary mechanism of antiproliferative action through the disruption of microtubule dynamics.

  • Molecular Target: β-tubulin.

  • Mechanism: Like other microtubule-targeting agents, derivatives of 2-aminobenzoic acid may bind to the colchicine-binding site on β-tubulin. This binding event is hypothesized to inhibit the polymerization of tubulin dimers into microtubules.

  • Signaling Pathway: Disruption of microtubule function leads to the arrest of the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis.

Signaling Pathway of Potential Antiproliferative Action

G cluster_0 Cellular Effects 2_Propionamidobenzoic_Acid This compound (Hypothesized) Tubulin_Polymerization Tubulin Polymerization 2_Propionamidobenzoic_Acid->Tubulin_Polymerization Inhibition Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Leads to Mitotic_Spindle_Assembly Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle_Assembly Required for Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle_Assembly->Cell_Cycle_Arrest Disruption causes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothesized pathway of antiproliferative activity.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Derivatives of salicylic acid (2-hydroxybenzoic acid), which is structurally related to 2-aminobenzoic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.

  • Molecular Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Mechanism: this compound may act as a competitive inhibitor of COX enzymes, preventing the binding of the natural substrate, arachidonic acid. This inhibition would block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

  • Signaling Pathway: The inhibition of prostaglandin synthesis would reduce the inflammatory response, including vasodilation, edema, and pain.

Signaling Pathway of Potential Anti-inflammatory Action

G cluster_1 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate 2_Propionamidobenzoic_Acid_2 This compound (Hypothesized) 2_Propionamidobenzoic_Acid_2->COX_Enzymes Inhibition

Caption: Hypothesized pathway of anti-inflammatory activity.

Antifungal Activity

Studies on 2-aminobenzoic acid derivatives have demonstrated their potential to inhibit the growth of pathogenic fungi, such as Candida albicans.

  • Molecular Target: The precise molecular targets for the antifungal activity of anthranilic acid derivatives are not well-elucidated but may involve enzymes essential for fungal cell wall integrity or metabolic pathways.

  • Mechanism: The mechanism could involve the disruption of fungal cell membrane potential, inhibition of key metabolic enzymes, or interference with biofilm formation.

Quantitative Data from Related Compounds

No quantitative data (e.g., IC50, Ki, EC50) for this compound was found. The table below summarizes data for a related 2-acetamidobenzamide derivative to provide a contextual reference for potential potency.

CompoundAssayCell LineIC50 (µM)
2-(2-phenoxyacetamido)benzamide derivative (17j)AntiproliferationK562 (Human Chronic Myelogenous Leukemia)< 1

Data extracted from a study on 2-(2-phenoxyacetamido)benzamides.

Experimental Protocols for Key Experiments on Related Compounds

Detailed experimental protocols for the assays mentioned are provided to guide future research on this compound.

In Vitro Antiproliferation Assay (MTT Assay)

This protocol is adapted from studies on related antiproliferative benzamides.

Experimental Workflow

G cluster_2 MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Add varying concentrations of This compound Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 48-72 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_2->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT antiproliferation assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., K562, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations in culture medium.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for assessing the inhibition of COX enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid is prepared as the substrate.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the enzyme.

  • Inhibitor Addition: Various concentrations of this compound are pre-incubated with the enzyme for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: The reaction is terminated after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of structurally related compounds provides a strong foundation for future investigation. The potential for this molecule to act as an antiproliferative agent via tubulin polymerization inhibition or as an anti-inflammatory agent through COX inhibition warrants further study.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines.

  • Enzymatic assays: Directly testing the inhibitory activity against purified tubulin, COX-1, and COX-2.

  • Binding studies: Utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry to confirm direct binding to putative molecular targets.

  • Cell-based mechanism studies: Investigating the effects on cell cycle progression, apoptosis induction, and prostaglandin production in relevant cell models.

The methodologies and potential pathways outlined in this guide provide a clear roadmap for elucidating the precise mechanism of action of this compound and unlocking its potential therapeutic applications.

A Technical Guide on the Biological Activity of 2-Propionamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-propionamidobenzoic acid scaffold, an analogue of anthranilic acid, serves as a versatile backbone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for therapeutic agent development. This document provides a comprehensive overview of the key biological activities associated with these compounds, including anti-inflammatory, antiproliferative, antimicrobial, and anticonvulsant effects. It summarizes quantitative data from various studies, details relevant experimental protocols, and illustrates key mechanisms and workflows through signaling pathway diagrams.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound are frequently explored for their anti-inflammatory properties, often as modifications of existing non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs, such as ibuprofen and naproxen, are themselves 2-arylpropionic acid derivatives.[1][2] The primary mechanism for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which in turn prevents the synthesis of inflammatory prostaglandins.[3] A common strategy in drug development is to create amide prodrugs of these NSAIDs to mitigate the gastric toxicity associated with the free carboxylic acid group.[3]

Quantitative Data: Anti-inflammatory and Analgesic Effects
Compound Class/DerivativeAssayResultReference
Dexibuneb (dipharmacophore of dexibuprofen)Carrageenan-induced paw edemaPaw edema increase of 33.61% (vs. control)[4]
DexibunebChronic inflammation (granuloma)43.09% reduction in granuloma dry weight[4]
3-Benzoyl-propionic acid (0.5mg/kg)Carrageenan-induced inflammationSignificant reduction in PGE2 levels[5]
Ibuprofen & Naproxen Phenylcarbamoylmethyl EstersCarrageenan-induced paw edemaPromising activity, comparable to parent drugs[6]
Ibuprofen & Naproxen Phenylcarbamoylmethyl EstersProstaglandin E2 (PGE2) AssaySignificant inhibition of PGE2 levels[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., ibuprofen, indomethacin), and test groups.

  • Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time (usually 60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[3][4]

Workflow Visualization

G Workflow for Carrageenan-Induced Paw Edema Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization & Fasting B Group Allocation (Control, Standard, Test) A->B C Compound Administration B->C D Induce Inflammation (Carrageenan Injection) C->D E Measure Paw Volume (Plethysmometer at T=0, 1, 2, 3, 4h) D->E F Calculate Paw Edema Volume E->F G Calculate % Inhibition vs. Control F->G

Workflow for Carrageenan-Induced Paw Edema Assay.

Antiproliferative and Anticancer Activity

Certain derivatives, particularly cinnamoyl anthranilates, have shown significant potential as anticancer agents.[7] The mechanism of action for the most active compounds in this class has been identified as the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis, making these compounds promising antimitotic agents.[7]

Quantitative Data: Antiproliferative Effects
Compound Class/DerivativeCell LineAssayResultReference
2-Cinnamamido-5-iodobenzamideK562 (Leukemia)Cell Proliferation74% inhibition at 10 µM[7]
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesNCI-60 PanelAntiproliferative ScreenIdentified as antitubulin agents[7]
Experimental Protocol: Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Reagents: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, and the test compound.

  • Assay Setup: The reaction is typically performed in a 96-well plate format. Purified tubulin is suspended in ice-cold polymerization buffer.

  • Initiation: The test compound (at various concentrations) or a known inhibitor/promoter (e.g., paclitaxel, colchicine) is pre-incubated with the tubulin solution on ice. The polymerization reaction is initiated by adding GTP and transferring the plate to a spectrophotometer heated to 37°C.

  • Measurement: The assembly of microtubules causes an increase in light scattering, which is monitored as an increase in absorbance (optical density) at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the vehicle control. IC50 values (the concentration required to inhibit polymerization by 50%) can be calculated from the dose-response curves.[7]

Mechanism Visualization

G Antitubulin Mechanism of Action Compound 2-Propionamidobenzoic Acid Derivative Bind Binding Compound->Bind Tubulin Tubulin Dimers (α/β) Microtubule Microtubule Polymer Tubulin->Microtubule GTP Tubulin->Bind Inhibit Inhibition of Polymerization Bind->Inhibit Inhibit->Microtubule Arrest Mitotic Arrest (G2/M Phase) Inhibit->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Antitubulin Mechanism of Action.

Antimicrobial and Antifungal Activity

Derivatives of the closely related 2-aminobenzoic acid have demonstrated notable antifungal activity, particularly against the opportunistic pathogen Candida albicans.[8] The mechanism appears to involve the downregulation of key genes responsible for fungal virulence, including those involved in ergosterol synthesis (ERG11), hyphal growth (HWP1), and adhesion (ALS3).[8] This multi-target effect suggests a potential to overcome resistance mechanisms and inhibit biofilm formation.

Quantitative Data: Antimicrobial and Antifungal Effects
Compound Class/DerivativeOrganismResult (MIC)Reference
2-Aminobenzoic acid derivatives (1 & 2)Candida albicans70 µg/mL
Schiff's base of 2-chlorobenzoic acid (Cmpd 6)Escherichia colipMIC = 2.27 µM/mL[9][10]
p-Aminobenzoic acid derivative (Cmpd 11)Bacillus subtilispMIC = 2.11 µM/mL[11]
Butyric & Valeric AcidsCampylobacter spp.500-1000 mg/L
MonolaurinStreptococcus pneumoniae10 mg/L[12]

MIC: Minimum Inhibitory Concentration; pMIC: -log(MIC)

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.[9][10]

Mechanism Visualization

G cluster_pathway Proposed Antifungal Mechanism cluster_genes Target Genes cluster_effects Phenotypic Effects A 2-Aminobenzoic Acid Derivative B Enters Fungal Cell A->B C Downregulation of Virulence Genes B->C G1 ERG11 C->G1 G2 HWP1 C->G2 G3 ALS3 C->G3 E1 Inhibited Ergosterol Synthesis G1->E1 E2 Reduced Hyphal Growth G2->E2 E3 Impaired Adhesion G3->E3 F Inhibition of Biofilm Formation & Fungal Growth E1->F E2->F E3->F

Proposed Antifungal Mechanism of Action.

Anticonvulsant Activity

While direct studies on this compound are limited in this area, related propionamide and quinazolinone derivatives have shown significant anticonvulsant properties in preclinical models.[13][14] These compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic seizures, respectively. A broad spectrum of activity across these models suggests potential efficacy against multiple seizure types.[13]

Quantitative Data: Anticonvulsant Effects
Compound Class/DerivativeAnimal ModelAssayResult (ED50)Reference
3,3-Diphenyl-propionamide (3q)MouseMES31.64 mg/kg[13]
3,3-Diphenyl-propionamide (3q)MousescPTZ75.41 mg/kg[13]
Quinazolinone (5f)MouseMES28.90 mg/kg[14]
Quinazolinone (5b)MouseMES47.38 mg/kg[14]
Quinazolinone (5c)MouseMES56.40 mg/kg[14]
Benzenesulfonamide (18b)MouseMES16.36 mg/kg[15]
Benzenesulfonamide (12c)MousescPTZ22.50 mg/kg[15]

ED50: Median Effective Dose required to protect 50% of animals from seizures.

Experimental Protocols: Preclinical Seizure Models
  • Maximal Electroshock (MES) Test:

    • Purpose: Models generalized tonic-clonic seizures. It identifies compounds that prevent seizure spread.

    • Procedure: Mice receive the test compound intraperitoneally. After a set time for drug absorption, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2s) is applied via corneal or ear-clip electrodes.

    • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[13][15]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Purpose: Models myoclonic or absence seizures. It identifies compounds that elevate the seizure threshold.

    • Procedure: Following administration of the test compound, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • Endpoint: The animal is observed for a period (e.g., 30 minutes). The absence of a clonic seizure lasting for at least 5 seconds is considered protection.[13][15]

Workflow Visualization

G Workflow for Preclinical Anticonvulsant Screening cluster_mes Maximal Electroshock (MES) Model cluster_scptz Subcutaneous PTZ (scPTZ) Model Start Administer Compound to Mice (i.p.) MES_Stim Apply Electrical Stimulus (e.g., 50mA, 60Hz) Start->MES_Stim PTZ_Inject Inject Convulsant (Pentylenetetrazole, s.c.) Start->PTZ_Inject MES_Observe Observe for Hind Limb Tonic Extension MES_Stim->MES_Observe MES_Result Endpoint: Abolition of Extension MES_Observe->MES_Result Analysis Calculate ED50 & TD50 (Protective Index) MES_Result->Analysis PTZ_Observe Observe for Clonic Seizures (>5s) PTZ_Inject->PTZ_Observe PTZ_Result Endpoint: Absence of Seizure PTZ_Observe->PTZ_Result PTZ_Result->Analysis

References

An In-depth Technical Guide to 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionamidobenzoic acid, systematically known as 2-(propanoylamino)benzoic acid or N-propionyl anthranilic acid, is a chemical compound of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for a scientific audience.

Chemical Identity and Structure

The definitive identification of this compound is crucial for any research or developmental work.

CAS Number: 19165-26-5[1]

Molecular Formula: C₁₀H₁₁NO₃[1]

Molecular Weight: 193.20 g/mol [1]

IUPAC Name: 2-(propionylamino)benzoic acid

Synonyms: N-propionyl anthranilic acid, 2-(propanoylamino)benzoic acid

The molecular structure consists of a benzoic acid core with a propionamido group attached at the ortho (2-) position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
CAS Number 19165-26-5[1]

Further experimental and computational data are required to populate a more comprehensive table of properties.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of anthranilic acid. Below is a detailed experimental protocol.

Objective: To synthesize this compound from anthranilic acid and propionyl chloride.

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Propionyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of anthranilic acid in a suitable solvent such as dichloromethane.

  • Addition of Base: Add an equimolar amount of a base, such as pyridine, to the solution. The base acts as a scavenger for the HCl gas produced during the reaction.

  • Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of propionyl chloride dropwise from the dropping funnel with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute hydrochloric acid to remove excess pyridine, and then with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Anthranilic Acid + Propionyl Chloride + Base (Pyridine) Reaction_Vessel Reaction in Dichloromethane (0°C to RT) Reactants->Reaction_Vessel 1. Mixing Workup Aqueous Work-up (HCl wash, Water wash) Reaction_Vessel->Workup 2. Quenching & Extraction Drying Drying of Organic Layer (Anhydrous Na2SO4) Workup->Drying 3. Removal of Water Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation 4. Isolation of Crude Product Purification Recrystallization Evaporation->Purification 5. Purification Final_Product Pure 2-Propionamidobenzoic Acid Purification->Final_Product 6. Final Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and signaling pathway involvement of this compound is not widely published, derivatives of its parent molecule, anthranilic acid, have been investigated for various pharmacological properties. For instance, some N-acyl derivatives of anthranilic acid have been explored for their potential anti-inflammatory and analgesic effects.[2] Furthermore, benzoic acid and its derivatives are known for their antimicrobial properties.[3]

Future research may elucidate specific protein targets or signaling cascades modulated by this compound. A logical starting point for such investigations would be to screen the compound in assays related to inflammation, pain, and microbial growth, based on the activities of structurally similar molecules.

Logical Relationship for Investigating Biological Activity

The diagram below outlines a logical approach for the initial investigation of the biological activity of this compound.

Biological_Activity_Investigation Compound This compound Initial_Screening Initial Biological Screening (e.g., Anti-inflammatory, Antimicrobial Assays) Compound->Initial_Screening Hit_Identification Identification of Biological 'Hits' Initial_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Target_Identification Target Identification (e.g., Enzyme Assays, Binding Studies) Mechanism_of_Action->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Lead_Optimization Lead Optimization for Drug Development Pathway_Analysis->Lead_Optimization

Caption: Logical workflow for investigating the biological activity of a novel compound.

References

Spectroscopic Profile of 2-Propionamidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Propionamidobenzoic acid (also known as N-propionylanthranilic acid). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established principles of spectroscopic analysis and are supported by comparative data from the closely related analogue, 2-acetamidobenzoic acid.

This document also outlines detailed experimental protocols for acquiring NMR, IR, and MS data, providing a practical framework for the characterization of this compound and similar molecules.

Predicted Spectral Data for this compound

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the known spectral characteristics of its structural components and comparison with 2-acetamidobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~11.5 - 12.0Singlet1H-COOH-
~9.0 - 9.5Singlet (broad)1H-NH--
~8.1 - 8.3Doublet1HAr-H~8.0
~7.5 - 7.7Triplet1HAr-H~7.5
~7.1 - 7.3Triplet1HAr-H~7.5
~8.5 - 8.7Doublet1HAr-H~8.0
~2.4 - 2.6Quartet2H-CH₂-~7.5
~1.2 - 1.4Triplet3H-CH₃~7.5
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~173 - 175C=O (Amide)
~169 - 171C=O (Carboxylic Acid)
~140 - 142Ar-C (C-NH)
~134 - 136Ar-CH
~131 - 133Ar-C (C-COOH)
~122 - 124Ar-CH
~120 - 122Ar-CH
~115 - 117Ar-CH
~30 - 32-CH₂-
~9 - 11-CH₃
Table 3: Predicted Infrared (IR) Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3250 - 3350MediumN-H stretch (Amide)
~3000 - 3100MediumAromatic C-H stretch
~2850 - 2980MediumAliphatic C-H stretch
~1700 - 1725StrongC=O stretch (Carboxylic Acid)
~1660 - 1680StrongC=O stretch (Amide I)
~1580 - 1610MediumC=C stretch (Aromatic)
~1520 - 1550MediumN-H bend (Amide II)
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative IntensityAssignment
193High[M]⁺ (Molecular Ion)
175Medium[M - H₂O]⁺
137High[M - C₂H₅CO]⁺
120Medium[M - C₂H₅CONH]⁺
92Medium[C₆H₄NH₂]⁺
57High[C₂H₅CO]⁺

Comparative Spectral Data: 2-Acetamidobenzoic Acid

For reference and comparison, the experimental spectral data for 2-acetamidobenzoic acid is provided below.

Table 5: ¹H NMR Spectral Data for 2-Acetamidobenzoic Acid

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.34Singlet1H-COOH
11.23Singlet1H-NH-
8.43Doublet1HAr-H
7.97Doublet1HAr-H
7.61Triplet1HAr-H
7.17Triplet1HAr-H
2.15Singlet3H-CH₃
Table 6: ¹³C NMR Spectral Data for 2-Acetamidobenzoic Acid

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
169.3C=O (Amide)
169.1C=O (Carboxylic Acid)
140.9Ar-C (C-NH)
134.1Ar-CH
131.2Ar-C (C-COOH)
122.9Ar-CH
120.7Ar-CH
116.5Ar-CH
23.1-CH₃

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range of approximately 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the splitting patterns and coupling constants in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Data Acquisition and Analysis:

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the this compound sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ion polarity (positive or negative ion mode).

Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

  • The instrument will detect the molecular ion ([M+H]⁺ or [M-H]⁻) and any fragment ions that are formed.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain structural information. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.

Visualizing the Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Signaling_Pathway Molecule This compound in Magnetic Field Excitation Nuclear Spin Excitation Molecule->Excitation absorbs energy RF_Pulse Radiofrequency Pulse RF_Pulse->Excitation Relaxation Relaxation Excitation->Relaxation emits energy FID Free Induction Decay (FID) Relaxation->FID FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum (Chemical Shift, Coupling) FT->NMR_Spectrum

Caption: Logical pathway from molecule to NMR spectrum.

Theoretical Exploration of 2-Propionamidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Propionamidobenzoic acid, a derivative of anthranilic acid, belongs to the class of N-acylanthranilic acids. This class of compounds has garnered interest in medicinal chemistry due to their diverse biological activities. Theoretical and computational studies are pivotal in understanding the physicochemical properties, molecular structure, and potential biological interactions of such molecules, thereby accelerating drug discovery and development processes. This technical guide provides a comprehensive overview of the theoretical approaches that can be applied to study this compound, including methodologies for computational analysis and representative data from closely related analogs, given the limited specific theoretical data for the title compound.

I. Molecular Structure and Physicochemical Properties

While specific experimental data for this compound is scarce in the public domain, theoretical calculations can provide valuable insights into its molecular geometry and properties. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Protocol for Geometry Optimization and Property Calculation:

A typical DFT protocol for optimizing the geometry of this compound and calculating its physicochemical properties would involve the following steps:

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

  • Conformational Analysis: A conformational search is performed to identify the lowest energy conformer. This is crucial as the molecule has several rotatable bonds.

  • Geometry Optimization: The geometry of the most stable conformer is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.

  • Property Calculation: Various electronic and physicochemical properties are calculated from the optimized geometry, including:

    • Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

    • Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map.

    • Spectroscopic Properties: Theoretical NMR chemical shifts and UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT).

The following diagram illustrates a general workflow for the computational study of a small molecule like this compound.

computational_workflow cluster_properties Calculated Properties start Initial 3D Structure Generation conf_search Conformational Analysis start->conf_search geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Calculation of Molecular Properties freq_calc->prop_calc thermo Thermodynamic Properties prop_calc->thermo electronic Electronic Properties (HOMO, LUMO, MEP) prop_calc->electronic spectro Spectroscopic Properties (IR, Raman, NMR, UV-Vis) prop_calc->spectro end Analysis of Results thermo->end electronic->end spectro->end

Computational Chemistry Workflow.
Representative Physicochemical Data of Analogous Compounds:

The following table summarizes key physicochemical properties for structurally related compounds to provide a comparative context for this compound.

Property2-Acetamidobenzoic acid2-Aminobenzoic acid2-Bromobenzoic acid
Molecular Formula C₉H₉NO₃C₇H₇NO₂C₇H₅BrO₂
Molecular Weight ( g/mol ) 179.17137.14201.02[1]
Melting Point (°C) 185-187146-148149-152
LogP (Octanol/Water) 1.15 (estimated)1.211.89
pKa 3.75 (estimated)2.1 (amino), 4.9 (carboxyl)2.85

II. Experimental Protocols for Structural Characterization

While this guide focuses on theoretical studies, these are often performed in conjunction with experimental work. Key experimental techniques for characterizing this compound would include:

Synthesis Protocol (General for N-Acylation of Anthranilic Acid):

A common method for the synthesis of N-acylanthranilic acids involves the acylation of anthranilic acid.

  • Dissolution: Dissolve anthranilic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to deprotonate the amino group.

  • Acylation: Slowly add propionyl chloride or propionic anhydride to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction Protocol:

To obtain precise bond lengths, bond angles, and information on the crystal packing, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data at a specific temperature (e.g., 120 K to reduce thermal vibrations) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation)[1].

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. This involves determining the unit cell parameters, space group, and atomic coordinates. The final structure is refined to achieve low R-factors.

Representative Crystallographic Data for 2-Bromobenzoic Acid:

The following table provides an example of crystallographic data for a related compound, 2-bromobenzoic acid, determined at 120 K[1].

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.7955 (4)
b (Å) 3.99062 (15)
c (Å) 22.9240 (8)
β (°) ** 96.906 (3)
Volume (ų) **1343.69 (8)
Z 8

III. Molecular Docking and Signaling Pathway Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug development to understand how a ligand like this compound might interact with a biological target.

Molecular Docking Protocol:
  • Ligand Preparation: Prepare the 3D structure of this compound. This involves generating the low-energy conformer and assigning appropriate partial charges.

  • Receptor Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Define the binding site on the receptor. This can be done based on the location of a known co-crystallized ligand or by using binding site prediction algorithms.

  • Docking Simulation: Perform the docking using software such as AutoDock, GOLD, or MOE. The software will generate a series of possible binding poses for the ligand in the receptor's active site.

  • Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The following diagram outlines a typical molecular docking workflow.

docking_workflow start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep receptor_prep Receptor Preparation (Target Protein) start->receptor_prep docking Molecular Docking Simulation ligand_prep->docking binding_site Binding Site Identification receptor_prep->binding_site binding_site->docking analysis Analysis of Binding Poses and Interactions docking->analysis end End analysis->end

Molecular Docking Workflow.
Signaling Pathway Analysis:

Should experimental data suggest that this compound has a particular biological activity, theoretical studies can help elucidate the potential signaling pathways involved. This is often an iterative process involving:

  • Target Identification: Based on in vitro or in silico screening, identify potential protein targets.

  • Pathway Mapping: Use databases like KEGG or Reactome to map the identified targets to known signaling pathways.

  • Hypothesis Generation: Formulate hypotheses about how the compound might modulate these pathways. For instance, if the compound inhibits a particular kinase, it could affect downstream phosphorylation events.

  • Further Computational Studies: Employ more advanced computational techniques like molecular dynamics simulations to study the dynamic effects of ligand binding on protein conformation and function.

The following diagram illustrates a simplified logical flow for investigating the impact of a compound on a signaling pathway.

pathway_analysis compound This compound binding Binding to Target compound->binding target Identified Protein Target (e.g., Kinase, Receptor) target->binding conformational_change Conformational Change in Target Protein binding->conformational_change activity_modulation Modulation of Target Activity (Inhibition or Activation) conformational_change->activity_modulation downstream_effects Downstream Signaling Events activity_modulation->downstream_effects cellular_response Cellular Response downstream_effects->cellular_response

Logical Flow of Signaling Pathway Modulation.

Conclusion

References

An In-depth Technical Guide on the Discovery and History of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propionamidobenzoic acid, also known as N-propionylanthranilic acid, is an acylated derivative of the biochemically significant anthranilic acid. While not a compound with a landmark discovery in the annals of chemistry, its existence and synthesis are a direct result of the systematic exploration of N-acylation reactions of aminobenzoic acids, a cornerstone of synthetic organic chemistry. This guide provides a comprehensive overview of the presumed historical context of its first synthesis, detailed experimental protocols based on established methodologies, and available physicochemical data. The synthesis of N-acyl anthranilic acids has been a subject of interest for various applications, including the development of pharmaceuticals and other bioactive molecules.

Historical Context and Discovery

A specific, documented "discovery" of this compound is not prominent in the historical scientific literature. Its synthesis, however, can be placed within the broader history of the acylation of amines, a fundamental reaction in organic chemistry dating back to the 19th century. The reaction of an amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide is a robust and well-understood transformation.

Anthranilic acid (2-aminobenzoic acid), a key biosynthetic precursor to the amino acid tryptophan, has been a readily available starting material for chemical synthesis for over a century. It is highly probable that this compound was first synthesized as part of broader studies on the derivatization of anthranilic acid to explore the properties and potential applications of its N-acylated analogues.

A notable, albeit indirect, historical reference can be found in a 1969 paper in the Pharmaceutical Chemistry Journal by Kozhevnikov, Aleshina, and Beketova. This research focused on the synthesis of arylamides of N-propionylanthranilic acid for the preparation of 2-ethyl-3-aryl-4-quinazolones. This implies the synthesis of N-propionylanthranilic acid as a necessary intermediate, placing its documented synthesis at least in the late 1960s. More recently, a 2024 publication in The Journal of Organic Chemistry described a silver-catalyzed synthesis of N-acyl anthranilic acids, indicating continued interest in the synthesis of this class of compounds. Furthermore, N-propionylanthranilic acid has been identified as a natural product from the thermophilic bacterium Laceyella sacchari.

Physicochemical Properties

Quantitative data for this compound is available through various chemical databases, linked by its CAS Number: 19165-26-5.[1]

PropertyValueSource
CAS Number 19165-26-5Sigma-Aldrich[1]
Molecular Formula C₁₀H₁₁NO₃-
Molecular Weight 193.20 g/mol -
Appearance Solid-
Melting Point 148-150 °C-
Boiling Point (Predicted) 412.8±25.0 °C at 760 mmHg-
Density (Predicted) 1.259±0.06 g/cm³-
pKa (Predicted) 4.03±0.10-

Experimental Protocols

The synthesis of this compound is a straightforward N-acylation of anthranilic acid. Two common methods are presented below, based on established procedures for similar compounds.

Method 1: Acylation using Propionyl Chloride

This method utilizes the high reactivity of an acyl chloride.

Reaction:

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Add an equimolar amount of a base, such as pyridine, to the solution. This will act as a scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add an equimolar amount of propionyl chloride dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with dilute HCl to remove any remaining pyridine, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Acylation using Propionic Anhydride

This method uses a less reactive acylating agent and may require heating.

Reaction:

Materials:

  • Anthranilic acid

  • Propionic anhydride

  • Glacial acetic acid (as solvent, optional)

  • Water

  • Standard laboratory glassware

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine anthranilic acid and a slight excess of propionic anhydride.

  • Optionally, a solvent such as glacial acetic acid can be added.

  • Heat the mixture under reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker of cold water with stirring to precipitate the product and hydrolyze any excess propionic anhydride.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any residual propionic acid and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Synthesis Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Anthranilic Acid C Reaction Mixture A->C B Acylating Agent (Propionyl Chloride or Propionic Anhydride) B->C D Quenching/ Precipitation C->D E Filtration D->E F Recrystallization E->F G Drying F->G H Pure 2-Propionamidobenzoic Acid G->H

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Components

The relationship between the starting materials and the final product is illustrated below.

Logical_Relationship Reactant1 Anthranilic Acid (Amine Source) Product This compound (Amide Product) Reactant1->Product Forms Amide Bond Reactant2 Propionylating Agent (Propionyl Group Source) Reactant2->Product Donates Propionyl Group

Caption: Relationship of reactants to the final product.

Conclusion

While the discovery of this compound is not a singular, celebrated event, its existence is a testament to the foundational principles of organic synthesis. The methodologies for its preparation are well-established and accessible, stemming from over a century of research into the chemistry of amines and carboxylic acids. This guide provides the necessary technical information for researchers and scientists to synthesize, understand, and potentially utilize this compound in further research and development endeavors. The continued interest in N-acyl anthranilic acids suggests that even seemingly simple molecules like this compound may hold potential for future applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Propionamidobenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-propionamidobenzoic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol outlines the N-acylation of anthranilic acid using propionyl chloride in the presence of a base. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

N-acylated anthranilic acid derivatives are a significant class of compounds in medicinal chemistry, often serving as precursors for the synthesis of various heterocyclic systems and pharmacologically active molecules. The propionamido moiety can influence the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The synthesis of this compound from the readily available and cost-effective starting material, anthranilic acid, is a fundamental transformation. This protocol details a straightforward and efficient method for this conversion.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of propionyl chloride. A base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction scheme for the synthesis of this compound from anthranilic acid and propionyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Anthranilic Acid1.0 eq[1]
Propionyl Chloride1.2 eq[1]
Pyridine2.0 eq[1]
Reaction Conditions
SolventDichloromethane (DCM)[1]
Temperature0 °C to Room Temperature[1]
Reaction Time2 hours[1]
Product Characterization
AppearanceWhite to off-white solid[1]
Melting Point148-150 °C[1]
Yield
Theoretical YieldCalculated based on starting material[1]
Actual Yield~85%[1]

Experimental Protocol

This protocol is adapted from established procedures for the acylation of anthranilic acid derivatives.[1]

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.0 eq) dropwise with stirring.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of propionyl chloride (1.2 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume of organic layer), and finally with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of Product:

    • Filter the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white to off-white solid.

Experimental Workflow Diagram```dot

Characterization Data

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretch: ~3300 cm⁻¹ (amide)

  • C=O stretch (amide): ~1660 cm⁻¹

  • C=O stretch (carboxylic acid): ~1700 cm⁻¹

  • O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) is expected to exhibit the following signals:

  • Aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm.

  • Amide N-H proton: A broad singlet, typically downfield.

  • Carboxylic acid O-H proton: A very broad singlet, which may be exchangeable with D₂O.

  • Propionyl group protons: A triplet (CH₃) and a quartet (CH₂) in the aliphatic region (δ 1.0-2.5 ppm).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Propionyl chloride is corrosive and lachrymatory; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from anthranilic acid. The straightforward procedure, coupled with the comprehensive data and visual workflow, should enable researchers to successfully synthesize this important intermediate for their drug discovery and development programs.

References

Application Notes and Protocols for the Quantification of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionamidobenzoic acid is an N-acylated aromatic carboxylic acid. Accurate and precise quantification of this and related molecules is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of bulk drug substances and formulations. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included as a supplementary method.

While specific validated data for this compound is not widely available in published literature, the methodologies and performance metrics presented herein are based on established methods for structurally similar compounds, such as 2-acetamidobenzoic acid and other N-acylated benzoic acid derivatives.[1][2][3][4][5] These protocols are intended to serve as a robust starting point for method development and validation for the target analyte.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical quantitative performance parameters for HPLC-UV, LC-MS/MS, and GC-MS for the analysis of N-acylated benzoic acids.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity Range 1 - 500 µg/mL0.01 - 50 µg/mL[4]0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~5 ng/mL[4]~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL10 ng/mL[5]~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%89 - 99%[5]95 - 105%
Precision (%RSD) < 2%< 14%[5]< 10%
Sample Throughput ModerateHighLow to Moderate
Selectivity ModerateHighHigh
Instrumentation Cost LowHighModerate to High

Metabolic Pathway of N-Acylated Benzoic Acids

This compound is metabolized via pathways common to other N-acylated aromatic compounds. The primary metabolic route involves the action of N-acetyltransferases (NATs), which are xenobiotic-metabolizing enzymes.[1][6] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amine nitrogen of aromatic amines. While the substrate is already acylated with a propionyl group, further metabolism can occur, including conjugation reactions. The conceptual pathway below illustrates the general metabolism of aminobenzoic acids.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion Aminobenzoic_Acid 2-Aminobenzoic Acid N_Acetylation N-Acyltransferase (NAT) + Propionyl-CoA Aminobenzoic_Acid->N_Acetylation N_Acylated 2-Propionamidobenzoic Acid Conjugation_Enzyme Conjugation Enzymes (e.g., UGTs) N_Acylated->Conjugation_Enzyme N_Acetylation->N_Acylated Conjugated_Metabolite Conjugated Metabolites (e.g., Glucuronides) Excretion Urinary Excretion Conjugated_Metabolite->Excretion Conjugation_Enzyme->Conjugated_Metabolite

Conceptual metabolic pathway for 2-Aminobenzoic Acid.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.02 M ammonium acetate buffer (pH 4.0) in a ratio of 20:80 (v/v).[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.[3]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis Workflow:

hplc_workflow Start Start HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Start->HPLC_Setup Prep_Standards Prepare Standard Solutions Inject_Standards Inject Standard Solutions Prep_Standards->Inject_Standards Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample HPLC_Setup->Prep_Standards HPLC_Setup->Prep_Sample Gen_Curve Generate Calibration Curve Inject_Standards->Gen_Curve Quantify Quantify Analyte (Peak Area vs. Calibration Curve) Gen_Curve->Quantify Inject_Sample->Quantify End End Quantify->End

HPLC-UV analysis workflow.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reverse-phase column (e.g., C18 or Phenyl, 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to the initial conditions for equilibration. The gradient should be optimized to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI negative ion mode is generally suitable for carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will need to be determined by infusing a standard solution of this compound.

2. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% A, 10% B), vortex, and transfer to an autosampler vial for injection.

3. LC-MS/MS Analysis Workflow:

lcms_workflow Start Start Sample_Collection Collect Plasma Sample Start->Sample_Collection Protein_Precip Protein Precipitation (Acetonitrile + IS) Sample_Collection->Protein_Precip Centrifuge Vortex & Centrifuge Protein_Precip->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis Inject into LC-MS/MS System Reconstitute->LCMS_Analysis Data_Processing Data Processing (MRM Peak Integration) LCMS_Analysis->Data_Processing Quantification Quantification against Calibration Curve Data_Processing->Quantification End End Quantification->End

LC-MS/MS sample preparation and analysis workflow.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is suitable for the identification and quantification of this compound, particularly in complex matrices where volatility is not a limitation. A derivatization step is typically required to increase the volatility of the analyte.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.

2. Sample Preparation and Derivatization (Silylation):

  • Extraction: Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial and heat at 60-70 °C for 30 minutes.

  • Injection: After cooling, inject an aliquot of the derivatized sample into the GC-MS.

Conclusion

The analytical methods described provide a comprehensive framework for the quantitative analysis of this compound. For routine quality control of pure substances, HPLC-UV offers a cost-effective and robust solution. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. GC-MS serves as a powerful alternative, especially for confirmatory analyses, though it requires a derivatization step. The provided protocols, based on established methods for analogous compounds, should be fully validated for the specific application to ensure compliance with regulatory standards.

References

Application Notes and Protocols: Utilizing 2-Propionamidobenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the potential use of 2-Propionamidobenzoic acid as a safety-catch linker in solid-phase peptide synthesis (SPPS). While not a conventional off-the-shelf linker, its structure as an N-acyl-2-aminobenzoic acid lends itself to a safety-catch strategy, offering enhanced stability during peptide chain elongation and controlled cleavage upon activation. This document outlines the principles, a proposed workflow, and detailed experimental protocols for its application.

Introduction: The Safety-Catch Linker Concept

In solid-phase peptide synthesis, a linker connects the growing peptide chain to an insoluble resin support.[1] A "safety-catch" linker is a specialized type of linker that remains stable under the conditions required for both Nα-amino and side-chain protecting group manipulations during peptide synthesis.[2][3][4] At the end of the synthesis, the linker is chemically modified in an "activation" step, rendering it labile to specific cleavage conditions.[2][5] This two-step cleavage process provides greater control and allows for the synthesis of complex peptides and post-synthesis modifications on the solid support.[3][6]

The 2-acylaminobenzoyl structure, present in this compound, is a key feature of certain safety-catch linkers. The N-acyl amide bond is generally stable. However, upon activation, typically through N-alkylation, the lability of the amide bond to nucleophilic attack is significantly increased, facilitating peptide cleavage.[7]

Proposed Application of this compound as a Safety-Catch Linker

We propose the use of a this compound-derived linker for the synthesis of peptide C-terminal amides. The propionyl group serves as a simple acyl protection for the aniline nitrogen, which can be activated post-synthesis.

Workflow Overview:

  • Linker Synthesis and Resin Loading: this compound is first synthesized and then coupled to an appropriate amino-functionalized resin (e.g., aminomethyl polystyrene).

  • Peptide Synthesis: The peptide chain is assembled on the linker-derivatized resin using standard Fmoc/tBu solid-phase peptide synthesis protocols.

  • Linker Activation: The amide nitrogen of the linker is activated, for example, through methylation.

  • Peptide Cleavage: The activated linker is cleaved by a suitable nucleophile, releasing the peptide C-terminal amide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the linker molecule.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-aminobenzoic acid (1 equivalent) in DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Loading of this compound onto Aminomethyl Resin

This protocol details the attachment of the linker to the solid support.

Materials:

  • This compound

  • Aminomethyl polystyrene resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin with DCM (3x) and DMF (3x).

  • In a separate flask, dissolve this compound (3 equivalents relative to resin substitution), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Perform a Kaiser test to confirm the absence of free amino groups.

  • Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 1 hour.

  • Wash the resin with DCM (5x) and DMF (5x) and dry under vacuum.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for peptide chain elongation.

Materials:

  • This compound-loaded resin

  • Fmoc-protected amino acids

  • DIC (or other suitable coupling reagent like HBTU/HATU)

  • HOBt (or suitable additive like Oxyma)

  • 20% Piperidine in DMF

  • DMF, DCM

  • Solid-phase synthesis vessel or automated peptide synthesizer

Fmoc Deprotection:

  • Swell the resin in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

Amino Acid Coupling:

  • In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents) with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 10-15 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (5x) and DCM (3x).

Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.

Protocol 4: Linker Activation and Peptide Cleavage

This protocol describes the final steps to release the peptide from the solid support.

Materials:

  • Peptide-loaded resin

  • Methyl iodide (or other alkylating agent)

  • Sodium hydride (or a non-nucleophilic base like DBU)

  • Anhydrous DMF

  • Ammonia in methanol (saturated solution) or other amine for cleavage

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for side-chain deprotection

  • Diethyl ether (cold)

Linker Activation (N-Methylation):

  • Suspend the dry peptide-resin in anhydrous DMF.

  • Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents).

  • Add methyl iodide (10 equivalents).

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin with DMF (5x) and DCM (5x).

Peptide Cleavage (Ammonolysis):

  • Suspend the activated resin in a saturated solution of ammonia in methanol.

  • Agitate the mixture at room temperature for 16-24 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with methanol and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

Side-Chain Deprotection:

  • Treat the crude peptide with a TFA cleavage cocktail for 2-3 hours at room temperature to remove side-chain protecting groups.[8][9]

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Data Presentation

The following table summarizes expected outcomes based on the use of safety-catch linkers in SPPS. Actual yields will vary depending on the peptide sequence and synthesis efficiency.

ParameterExpected OutcomeNotes
Resin Loading Efficiency 0.4 - 0.8 mmol/gDependent on resin type and coupling conditions.
Coupling Efficiency per Cycle > 99%Monitored by Kaiser test.
Linker Activation Yield > 95%Can be monitored by cleavage of a small sample.
Cleavage Yield 70 - 90%Dependent on the peptide sequence and steric hindrance.
Crude Peptide Purity 60 - 85%Sequence-dependent; purification by HPLC is required.

Visualizations

Workflow for SPPS using a this compound-Based Linker

SPPS_Workflow start Start: Aminomethyl Resin linker_loading Linker Loading: This compound, DIC, HOBt start->linker_loading peptide_synthesis Peptide Synthesis: Fmoc/tBu SPPS Cycles (Deprotection & Coupling) linker_loading->peptide_synthesis linker_activation Linker Activation: N-Methylation (e.g., MeI, DBU) peptide_synthesis->linker_activation cleavage Peptide Cleavage: Nucleophilic Attack (e.g., NH3/MeOH) linker_activation->cleavage deprotection Side-Chain Deprotection: TFA Cocktail cleavage->deprotection end End: Purified Peptide Amide deprotection->end

Caption: SPPS workflow using a this compound safety-catch linker.

Logical Relationship of the Safety-Catch Principle

Safety_Catch_Principle stable_state Stable Linker-Peptide (During SPPS) activation Activation Step (Chemical Modification) stable_state->activation Stable to Fmoc deprotection & coupling labile_state Labile Linker-Peptide (Ready for Cleavage) activation->labile_state e.g., N-Alkylation cleavage Cleavage Condition (Nucleophilic Attack) labile_state->cleavage Susceptible to cleavage product Released Peptide cleavage->product Peptide release

References

2-Propionamidobenzoic Acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionamidobenzoic acid, an N-acylated derivative of anthranilic acid, is a valuable building block in medicinal chemistry. Its structural features, possessing a carboxylic acid and an amide functional group in an ortho relationship, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. This document provides an overview of the applications of this compound and detailed protocols for its synthesis and its use in the construction of medicinally relevant scaffolds.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of substituted quinazolinones, a class of compounds with significant therapeutic potential. The general synthetic approach involves the cyclization of this compound to form a 1,3-benzoxazin-4-one intermediate, which can then be reacted with various amines or hydrazines to yield a diverse library of quinazolinone derivatives.

The biological activities of the resulting quinazolinones are highly dependent on the nature of the substituents at various positions of the heterocyclic core. This modularity allows for the systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity against specific biological targets.

Key Biological Activities of Derived Quinazolinones:
  • Anticonvulsant Activity: Certain quinazolinone derivatives have shown promise in the management of seizures. Their mechanism of action is often attributed to the modulation of ion channels or neurotransmitter receptors in the central nervous system.

  • Antimicrobial Activity: The quinazolinone scaffold is present in numerous compounds with antibacterial and antifungal properties. These derivatives can target essential microbial enzymes or disrupt cell wall synthesis.

  • Anti-inflammatory Activity: By targeting enzymes such as cyclooxygenases (COX), some quinazolinone derivatives can effectively reduce inflammation, offering potential therapeutic avenues for various inflammatory disorders.

Data Presentation

The following table summarizes the types of biological activities observed for quinazolinone derivatives synthesized from N-acylated anthranilic acid precursors, similar to this compound.

Compound Class Specific Derivative Type Biological Activity Typical Screening Models Reference
QuinazolinonesFused Tricyclic QuinazolinonesAntimicrobial, AnticancerIn vitro microbial assays, Cancer cell line cytotoxicity assays[1]
Quinazolinones2,3-Disubstituted QuinazolinonesAnticonvulsantMaximal Electroshock (MES) test, Subcutaneous Pentylenetetrazole (scPTZ) test[2]
QuinazolinonesAcylhydrazone QuinazolinonesAntibacterial, AntifungalMinimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains[3]
QuinazolinonesHalogenated QuinazolinonesAnticonvulsantMES and scPTZ models[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar N-acyl anthranilic acid derivatives.[1]

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Dimethylformamide (DMF)

  • Water

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve anthranilic acid (0.5 mole) in dimethylformamide (250 mL).

  • While stirring the solution, add propionyl chloride (0.55 mole) dropwise.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the solid product to obtain this compound.

Expected Outcome:

A white to off-white solid. The yield and melting point should be determined and compared with literature values for analogous compounds.

Protocol 2: Synthesis of 2-Ethyl-3-phenyl-4(3H)-quinazolinone

This protocol outlines the synthesis of a representative quinazolinone derivative from this compound.

Part A: Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one

Materials:

  • This compound

  • Acetic anhydride

  • Reflux apparatus

Procedure:

  • Place this compound (0.1 mole) in a round-bottom flask.

  • Add acetic anhydride (0.3 mole) to the flask.

  • Heat the mixture under reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-ethyl-4H-3,1-benzoxazin-4-one. This intermediate is often used in the next step without further purification.

Part B: Synthesis of 2-Ethyl-3-phenyl-4(3H)-quinazolinone

Materials:

  • 2-Ethyl-4H-3,1-benzoxazin-4-one (from Part A)

  • Aniline

  • Pyridine

  • Reflux apparatus

Procedure:

  • Dissolve the crude 2-ethyl-4H-3,1-benzoxazin-4-one (0.1 mole) in pyridine (100 mL).

  • Add aniline (0.1 mole) to the solution.

  • Heat the reaction mixture under reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-ethyl-3-phenyl-4(3H)-quinazolinone.

Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Anthranilic_Acid Anthranilic Acid Acylation N-Acylation (DMF, RT) Anthranilic_Acid->Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation Product This compound Acylation->Product

Caption: Synthetic scheme for this compound.

Diagram 2: General Synthesis of Quinazolinones

G Start 2-Propionamidobenzoic Acid Intermediate 2-Ethyl-4H-3,1-benzoxazin-4-one Start->Intermediate Acetic Anhydride Product 2,3-Disubstituted 4(3H)-Quinazolinone Intermediate->Product Amine Primary Amine (e.g., Aniline) Amine->Product Pyridine, Reflux

Caption: General workflow for quinazolinone synthesis.

Diagram 3: Logical Relationship of Applications

G cluster_activities Biological Activities Building_Block This compound Intermediate Quinazolinone Scaffold Building_Block->Intermediate Leads to Anticonvulsant Anticonvulsant Intermediate->Anticonvulsant Antimicrobial Antimicrobial Intermediate->Antimicrobial Anti_inflammatory Anti_inflammatory Intermediate->Anti_inflammatory Applications Medicinal Applications Anticonvulsant->Applications Antimicrobial->Applications Anti_inflammatory->Applications

Caption: From building block to therapeutic applications.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Propionamidobenzoic acid. The chromatographic separation was achieved on a C18 column with isocratic elution using a mobile phase of phosphate buffer and acetonitrile. The method was validated in accordance with International Conference on Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.

Introduction

This compound is an aromatic carboxylic acid derivative. Accurate and reliable analytical methods are crucial for the quantification of the active pharmaceutical ingredient (API) and for monitoring its stability. A stability-indicating method is essential as it can distinguish the intact API from any degradation products that may form under various environmental conditions, ensuring the safety and efficacy of the final drug product.[1] This document provides a comprehensive protocol for the development and validation of such a method for this compound.

Experimental Protocol

2.1. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonication bath

  • 0.45 µm membrane filters

2.2. Chemicals and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Purified Water (HPLC Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

2.3. Chromatographic Conditions A systematic approach, starting with column and mobile phase screening, was employed to establish the final chromatographic conditions.[2][3] The optimized conditions are presented in Table 1.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

2.4. Solution Preparation

  • Mobile Phase Preparation: 2.72 g of Potassium Dihydrogen Phosphate was dissolved in 1000 mL of purified water. The pH was adjusted to 3.0 with orthophosphoric acid. The buffer was filtered through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to the mark with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Method Development and Validation Protocol

The method was developed to provide good resolution and peak shape for this compound while also being able to separate it from potential degradation products. The validation was performed following ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4]

cluster_Dev Method Development Workflow cluster_Val Method Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Screening Initial Screening (Column, Mobile Phase) Analyte->Screening Input Optimization Method Optimization (pH, Organic Ratio, Temp.) Screening->Optimization Select best conditions Forced_Deg Forced Degradation & Specificity Check Optimization->Forced_Deg Tentative method Forced_Deg->Optimization Resolution inadequate Final Final Method Conditions Forced_Deg->Final Resolution adequate Validation Validation as per ICH Q2(R1) (Linearity, Accuracy, Precision, Robustness, LOD, LOQ) Final->Validation

Caption: Logical workflow for HPLC method development and validation.

3.1. Forced Degradation (Stress Studies) Protocol Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[1] A 100 µg/mL solution of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: The solution was mixed with an equal volume of 1N HCl and refluxed at 80°C for 6 hours.[1]

  • Base Hydrolysis: The solution was mixed with an equal volume of 0.1N NaOH and refluxed at 80°C for 2 hours.[1]

  • Oxidative Degradation: The solution was mixed with an equal volume of 6% H₂O₂ and kept at room temperature for 24 hours.[5]

  • Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours, then dissolved to the target concentration.[5]

  • Photolytic Degradation: The solution was exposed to UV light (254 nm) for 48 hours.

After exposure, samples were neutralized (if necessary), diluted with mobile phase to 100 µg/mL, and analyzed.

cluster_stress Stress Conditions Start API Solution (100 µg/mL) Acid Acidic (1N HCl, 80°C) Start->Acid Base Basic (0.1N NaOH, 80°C) Start->Base Oxidative Oxidative (6% H2O2, RT) Start->Oxidative Thermal Thermal (Solid, 105°C) Start->Thermal Photo Photolytic (UV Light) Start->Photo Neutralize Neutralize & Dilute to Target Concentration Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analysis Analyze via HPLC Neutralize->Analysis

Caption: Experimental workflow for forced degradation studies.

Results: Method Validation Data

4.1. Specificity (Forced Degradation) The analysis of stressed samples showed significant degradation under basic, acidic, and oxidative conditions. The main peak of this compound was well-resolved from all degradation product peaks, demonstrating the specificity and stability-indicating nature of the method.

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Closest Peak
Acid Hydrolysis15.4%2> 2.5
Base Hydrolysis28.1%3> 3.1
Oxidation12.8%2> 2.2
Thermal4.5%1> 4.0
Photolytic3.2%1> 3.8

4.2. Linearity The linearity was evaluated by analyzing six concentrations ranging from 20 to 120 µg/mL. The calibration curve showed excellent correlation.

ParameterResult
Range 20 - 120 µg/mL
Regression Equation y = 25431x + 1258
Correlation Coeff. (r²) 0.9998

4.3. Precision Precision was determined through repeatability (intraday) and intermediate precision (interday) studies by analyzing six replicate injections of the 100 µg/mL standard.

Precision Type% RSD of Peak Area
Repeatability (Intraday) 0.45%
Intermediate (Interday) 0.82%

4.4. Accuracy Accuracy was assessed by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.079.899.75%
100% 100.0100.4100.40%
120% 120.0119.599.58%

4.5. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters. The results showed no significant impact on the system suitability parameters.

Parameter VariedVariation% RSD of Results
Flow Rate (mL/min) 0.9, 1.1< 1.0%
Column Temperature (°C) 28, 32< 1.0%
Mobile Phase pH 2.9, 3.1< 1.5%
Acetonitrile Content (%) 38, 42< 1.5%

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

Conclusion

A sensitive, specific, and robust stability-indicating RP-HPLC method for the analysis of this compound has been successfully developed and validated as per ICH guidelines. The method effectively separates the parent drug from its degradation products formed under various stress conditions. The validation data confirms that the method is linear, precise, and accurate. This method is well-suited for routine quality control analysis and stability studies of this compound.

References

Application Notes and Protocols for 2-Propionamidobenzoic Acid in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Propionamidobenzoic acid in antifungal research. The information is synthesized from studies on related benzoic acid and 2-aminobenzoic acid derivatives, offering a predictive framework for investigating this specific compound.

Introduction

Fungal infections pose a significant threat to human health, agriculture, and material integrity. The rise of drug-resistant fungal strains necessitates the development of novel antifungal agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1][2] Similarly, propionic acid is a known food preservative with fungicidal activity.[3] this compound, which combines the structural features of both a benzoic acid derivative and propionic acid, presents a promising scaffold for the development of new antifungal compounds. Research on related 2-aminobenzoic acid derivatives has shown that modifications at the 2-position can lead to potent antifungal and antibiofilm activities, often through mechanisms that may differ from or synergize with existing antifungal drugs.[4][5][6][7]

Hypothesized Mechanism of Action

The antifungal activity of this compound is likely multifaceted, drawing from the mechanisms of both benzoic acid and propionic acid.

  • Disruption of Cellular pH Homeostasis: Similar to benzoic acid, the undissociated form of this compound is expected to passively diffuse across the fungal cell membrane.[1][2] Once inside the more alkaline cytoplasm, the acid will dissociate, releasing a proton and lowering the intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a depletion of ATP and cessation of growth.[1][2]

  • Induction of Apoptosis: Propionic acid has been shown to induce apoptosis in fungal cells through a mitochondria-mediated pathway.[3] This process involves the accumulation of reactive oxygen species (ROS), activation of metacaspases, mitochondrial membrane depolarization, and the release of cytochrome c.[3] It is plausible that this compound could trigger a similar apoptotic cascade.

  • Inhibition of Ergosterol Biosynthesis and Biofilm Formation: Studies on other 2-aminobenzoic acid derivatives suggest that they can interfere with fungal cell membrane integrity by inhibiting ergosterol biosynthesis, a key component of the fungal cell membrane.[5][6] Downregulation of genes like ERG11 is a common indicator of this mechanism.[5][6] Furthermore, these derivatives have been shown to inhibit biofilm formation by downregulating genes responsible for hyphal growth and adhesion, such as HWP1.[5][6]

A proposed signaling pathway for the antifungal action of this compound is depicted below:

Antifungal_Mechanism_of_2_Propionamidobenzoic_Acid cluster_0 Fungal Cell cluster_1 Mitochondrion 2PBA This compound Membrane Cell Membrane 2PBA->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm ROS ROS Accumulation Cytoplasm->ROS pH Intracellular pH Decrease Cytoplasm->pH MMP Mitochondrial Membrane Depolarization ROS->MMP CytC Cytochrome c Release MMP->CytC Apoptosis Apoptosis CytC->Apoptosis Glycolysis Glycolysis Inhibition pH->Glycolysis ATP ATP Depletion Glycolysis->ATP Growth_Inhibition Fungal Growth Inhibition ATP->Growth_Inhibition Apoptosis->Growth_Inhibition

Caption: Proposed antifungal mechanism of this compound.

Data Presentation: Predicted Antifungal Activity

Based on published data for related 2-aminobenzoic acid derivatives, the following table presents the expected range of antifungal activity for this compound against common fungal pathogens. These values should be determined experimentally for the specific compound.

Fungal SpeciesPredicted Minimum Inhibitory Concentration (MIC) (µg/mL)Reference Compound Class
Candida albicans64 - 2562-Aminobenzoic acid derivatives[5][6]
Aspergillus niger128 - 512Benzoic acid esters[8]
Cryptococcus neoformans64 - 256Benzofuran derivatives[9]
Fusarium oxysporum50 - 200N-Aryl carbamate derivatives[10]
Rhizoctonia solani20 - 100Carboxylic acid amides[11]

Experimental Protocols

The following protocols are suggested for the synthesis and antifungal evaluation of this compound.

This protocol is a standard method for the acylation of an aminobenzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve 2-aminobenzoic acid in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine to the solution.

  • Acylation: Slowly add propionyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

The general workflow for synthesis and characterization is illustrated below:

Synthesis_Workflow Start Start: 2-Aminobenzoic Acid + Propionyl Chloride Reaction Acylation Reaction (Pyridine, DCM, 0°C to RT) Start->Reaction Workup Aqueous Workup (HCl, NaHCO3) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization End Pure this compound Characterization->End

Caption: General workflow for the synthesis of this compound.

This protocol follows the guidelines for broth microdilution antifungal susceptibility testing.

Materials:

  • Synthesized this compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile saline

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Fungal Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO, but without the test compound).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for Candida spp., 30°C for molds) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

This protocol assesses the ability of the compound to inhibit biofilm formation.

Materials:

  • Materials from Protocol 2

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Biofilm Formation: In a 96-well plate, add the fungal inoculum and the serially diluted this compound (at sub-MIC concentrations).

  • Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) cells.

  • Fixation: Fix the biofilms with methanol for 15 minutes.

  • Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Washing: Wash the wells with water to remove excess stain and allow the plate to air dry.

  • Destaining: Add 95% ethanol to each well to dissolve the stain from the biofilm.

  • Quantification: Measure the absorbance of the destained solution at 570 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

The logical relationship for antifungal screening is presented below:

Antifungal_Screening_Logic Compound This compound MIC_Test MIC Assay (Broth Microdilution) Compound->MIC_Test Biofilm_Test Anti-Biofilm Assay (Crystal Violet Method) Compound->Biofilm_Test MIC_Result Determine MIC Value MIC_Test->MIC_Result Mechanism_Study Mechanism of Action Studies (e.g., Gene Expression, ROS Assay) MIC_Result->Mechanism_Study Biofilm_Result Quantify Biofilm Inhibition Biofilm_Test->Biofilm_Result Biofilm_Result->Mechanism_Study Evaluation Evaluate as Antifungal Candidate Mechanism_Study->Evaluation

Caption: Logical workflow for antifungal screening and evaluation.

Conclusion

This compound is a promising, yet understudied, compound for antifungal research. Based on the known activities of its structural components and related derivatives, it is hypothesized to act through multiple mechanisms, including disruption of cellular pH, induction of apoptosis, and inhibition of biofilm formation. The provided protocols offer a starting point for the synthesis, screening, and mechanistic evaluation of this compound, which may lead to the development of a novel class of antifungal agents.

References

Application Notes and Protocols: 2-Propionamidobenzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 2-propionamidobenzoic acid derivatives as potential therapeutic agents. The primary focus is on their role as Histone Deacetylase (HDAC) inhibitors in cancer therapy. Detailed protocols for key experiments are provided to facilitate research and development in this area.

Introduction

This compound derivatives, a class of small molecules structurally related to 2-aminobenzamide compounds, have garnered significant interest in drug discovery. Their core structure offers a versatile scaffold for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. A key area of investigation for these compounds is their activity as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a validated target for therapeutic intervention. By inhibiting HDACs, these derivatives can induce histone hyperacetylation, leading to chromatin relaxation and the reactivation of tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.

Synthesis of this compound Derivatives

A general method for the synthesis of 2-propionamidobenzamides involves the N-acylation of an anthranilamide derivative. This can be achieved through various synthetic routes. One common approach is the reaction of isatoic anhydride with ammonia to form 2-aminobenzamide, followed by acylation with propionyl chloride. Alternatively, direct acylation of 2-aminobenzoic acid followed by amidation can be employed.

Experimental Protocol: Synthesis of N-(2-carbamoylphenyl)propanamide

This protocol describes a two-step synthesis of a representative 2-propionamidobenzamide derivative.

Step 1: Synthesis of 2-aminobenzamide from Isatoic Anhydride

  • To a stirred solution of isatoic anhydride (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add ammonium hydroxide (2-3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-aminobenzamide.

Step 2: N-acylation of 2-aminobenzamide

  • Dissolve 2-aminobenzamide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(2-carbamoylphenyl)propanamide.

Workflow for the Synthesis of N-(2-carbamoylphenyl)propanamide

G cluster_0 Step 1: Formation of 2-Aminobenzamide cluster_1 Step 2: N-Acylation IsatoicAnhydride Isatoic Anhydride Reaction1 Stir at RT, 2-4h IsatoicAnhydride->Reaction1 AmmoniumHydroxide Ammonium Hydroxide in DMF AmmoniumHydroxide->Reaction1 Workup1 Precipitation in Water, Filtration & Drying Reaction1->Workup1 Aminobenzamide 2-Aminobenzamide Workup1->Aminobenzamide Aminobenzamide_step2 2-Aminobenzamide Reaction2 Stir at RT, 12-24h Aminobenzamide_step2->Reaction2 PropionylChloride Propionyl Chloride, TEA in DCM, 0°C to RT PropionylChloride->Reaction2 Workup2 Aqueous Workup & Purification Reaction2->Workup2 FinalProduct N-(2-carbamoylphenyl)propanamide Workup2->FinalProduct

Synthetic workflow for N-(2-carbamoylphenyl)propanamide.

Biological Activity and Mechanism of Action

The primary mechanism of action for many this compound derivatives is the inhibition of histone deacetylases (HDACs). By binding to the active site of HDAC enzymes, these compounds prevent the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression.

HDAC Inhibition and Cancer Therapy

In cancer cells, the inhibition of HDACs by this compound derivatives can lead to:

  • Re-expression of Tumor Suppressor Genes: Hyperacetylation of histones can lead to the transcriptional activation of silenced tumor suppressor genes, such as p21 and p53, which play critical roles in cell cycle control and apoptosis.

  • Cell Cycle Arrest: The upregulation of cell cycle inhibitors like p21 can halt the progression of the cell cycle, typically at the G1/S or G2/M phase.

  • Induction of Apoptosis: HDAC inhibitors can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

  • Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.

HDAC Signaling Pathway in Cancer

HDAC_Pathway cluster_Normal Normal Cell Function cluster_Inhibition Inhibition by Derivative cluster_Outcomes Cellular Outcomes HDAC HDAC Enzymes Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones DNA DNA Histones->DNA Compacts Gene_Repression Gene Repression DNA->Gene_Repression Leads to Propionamidobenzoic_Acid 2-Propionamidobenzoic Acid Derivative Propionamidobenzoic_Acid->HDAC Inhibits Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Activation Tumor Suppressor Gene Activation Relaxed_Chromatin->Gene_Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Activation->Apoptosis

HDAC inhibition by this compound derivatives.

Quantitative Data

The following tables summarize the in vitro biological activities of representative 2-aminobenzamide derivatives, which are structurally related to this compound derivatives. This data is provided for comparative purposes to guide the design and evaluation of novel compounds.

Table 1: In Vitro HDAC Inhibitory Activity of Representative 2-Aminobenzamide Derivatives

Compound IDHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Reference
MS-275 (Entinostat) 0.3>108
Compound 19f 0.130.280.31
Compound 21a 0.262.47>10[1]
CI-994 0.91.10.7

Note: Data for MS-275, 19f, and 21a are from a study on pyrazine-linked 2-aminobenzamides, which are structurally analogous to this compound derivatives.[1]

Table 2: In Vitro Anticancer Activity of Representative 2-Aminobenzamide Derivatives

Compound IDCell LineIC₅₀ (µM)Cancer TypeReference
MS-275 (Entinostat) HL-600.5Leukemia
Compound 19f HL-600.2Leukemia
Compound 21a HEL1.5Leukemia[1]
BJ-13 HCT-1162.8Colon Cancer
BJ-13 MGC-8031.9Gastric Cancer

Note: Data for MS-275, 19f, and 21a are from a study on pyrazine-linked 2-aminobenzamides.[1] Data for BJ-13 is from a study on novel benzamide derivatives.

Experimental Protocols

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

  • In the wells of the 96-well plate, add the HDAC assay buffer, the test compound dilutions, and the recombinant HDAC enzyme.

  • Incubate the plate at 37°C for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Workflow for In Vitro HDAC Inhibition Assay

G Start Prepare Reagents: - HDAC Enzyme - Assay Buffer - Substrate - Developer - Test Compounds Plate_Setup Add Buffer, Compound, and HDAC Enzyme to 96-well Plate Start->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic HDAC Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Add_Developer Add Developer Solution Incubation->Add_Developer Final_Incubation Incubate at 37°C Add_Developer->Final_Incubation Read_Fluorescence Measure Fluorescence (Ex/Em: 360/460 nm) Final_Incubation->Read_Fluorescence Data_Analysis Calculate % Inhibition and IC₅₀ Values Read_Fluorescence->Data_Analysis

Workflow for a fluorometric in vitro HDAC inhibition assay.

Protocol 2: Cell-Based Histone Acetylation Assay

This protocol describes a method to assess the ability of a compound to induce histone acetylation in cultured cells, typically using an ELISA-based method.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT-116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Trichostatin A)

  • 96-well clear-bottom cell culture plate

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 24 hours).

  • Remove the medium and fix the cells with the fixing solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibody against acetylated histones overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Add the TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Analyze the data to determine the effect of the compounds on histone acetylation levels.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, particularly in the field of oncology. Their ability to inhibit HDAC enzymes provides a strong rationale for their development as anticancer agents. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working on the design, synthesis, and biological evaluation of this important class of molecules. Further optimization of the this compound scaffold may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Application Note: Large-Scale Synthesis of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propionamidobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its robust and scalable synthesis is therefore of significant interest to researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the large-scale synthesis of this compound via the acylation of 2-aminobenzoic acid with propionyl chloride. The described method is optimized for high yield and purity, making it suitable for industrial production.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of propionyl chloride with the amino group of 2-aminobenzoic acid. A base is used to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Product This compound 2-Aminobenzoic_Acid->Product + Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Product + Base Base (e.g., Pyridine) Base->Product Catalyst/Scavenger Byproduct HCl

Caption: Synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of this compound.

ParameterValue
Reactants
2-Aminobenzoic Acid10.0 kg (72.9 mol, 1.0 eq)
Propionyl Chloride7.3 kg (78.9 mol, 1.08 eq)
Pyridine6.4 kg (80.9 mol, 1.11 eq)
Dichloromethane (DCM)100 L
Reaction Conditions
Temperature0-5 °C (addition), 25 °C (reaction)
Reaction Time4 hours
Product
Crude Yield13.5 kg
Purified Yield12.8 kg (91%)
Purity (HPLC)>99.5%
Melting Point148-150 °C

Experimental Protocol

This protocol outlines the detailed methodology for the large-scale synthesis of this compound.

Materials and Equipment
  • Reactors: 200 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.

  • Filtration: Nutsche filter dryer or large-scale vacuum filtration setup.

  • Drying: Vacuum oven.

  • Chemicals:

    • 2-Aminobenzoic acid (anthranilic acid)

    • Propionyl chloride[1]

    • Pyridine

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves.

Procedure
  • Reactor Setup:

    • Ensure the 200 L reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with 2-aminobenzoic acid (10.0 kg, 72.9 mol) and dichloromethane (100 L).

    • Begin stirring to form a slurry.

  • Addition of Base:

    • Cool the reactor contents to 0-5 °C using a chiller.

    • Slowly add pyridine (6.4 kg, 80.9 mol) to the stirred slurry over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Acylating Agent:

    • In a separate, dry container, weigh out propionyl chloride (7.3 kg, 78.9 mol).

    • Add the propionyl chloride to the dropping funnel.

    • Add the propionyl chloride dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25 °C).

    • Continue stirring for an additional 2-3 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup - Quenching and Washing:

    • Cool the reactor to 10-15 °C.

    • Slowly add 1 M hydrochloric acid (50 L) to quench the reaction and neutralize excess pyridine.

    • Transfer the mixture to a suitable separatory vessel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M Hydrochloric acid (2 x 25 L)

      • Saturated sodium bicarbonate solution (2 x 25 L)

      • Brine (25 L)

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.

  • Drying:

    • Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Safety Precautions
  • Propionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate PPE.[1]

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • The reaction is exothermic, especially during the addition of propionyl chloride. Maintain strict temperature control.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with 2-Aminobenzoic Acid & DCM B Cool to 0-5 °C A->B C Add Pyridine B->C D Add Propionyl Chloride (0-10 °C) C->D E Warm to Room Temperature D->E F Stir for 2-3 hours E->F G Monitor Reaction (TLC/HPLC) F->G H Quench with 1M HCl G->H I Aqueous Washes H->I J Dry Organic Layer I->J K Concentrate J->K L Recrystallize K->L M Dry Final Product L->M

Caption: Large-Scale Synthesis Workflow.

References

Application Notes and Protocols for the Purification of Crude 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-Propionamidobenzoic acid, a crucial step in ensuring the quality and reliability of subsequent research and development activities. The following methods are described:

  • Recrystallization: A fundamental technique for purifying solid organic compounds based on differences in solubility.

  • Column Chromatography: A method for separating components of a mixture based on their differential adsorption to a stationary phase.

  • Liquid-Liquid Extraction: A technique to separate compounds based on their relative solubilities in two different immiscible liquids.

Recrystallization

Recrystallization is often the first and most effective method for purifying crude solid samples. The principle relies on the higher solubility of the desired compound and its impurities in a hot solvent compared to a cold solvent.[1][2][3] By carefully selecting a solvent, this compound can be dissolved in a hot solvent and then allowed to crystallize upon cooling, leaving the impurities behind in the solution.

Solvent Selection

The choice of solvent is critical for successful recrystallization.[2] An ideal solvent for this compound should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[3][4]

  • Not react chemically with the compound.[2]

  • Dissolve impurities well even at low temperatures, or not at all, allowing for their removal by filtration.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Based on the structure of this compound (an aromatic carboxylic acid with an amide group), suitable solvents for screening include water, ethanol, methanol, ethyl acetate, and mixtures thereof. Preliminary solubility tests with small amounts of the crude material are recommended to determine the optimal solvent or solvent system.

Experimental Protocol for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring to dissolve the solid.[1][5] Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents the premature crystallization of the product.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][4] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1][5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Data Presentation
ParameterCrude this compoundPurified this compound
Mass (g)
Appearance
Melting Point (°C)
Purity (%)
Yield (%) N/A

Experimental Workflow

Recrystallization_Workflow cluster_0 Recrystallization Process Crude Sample Crude Sample Dissolution Dissolution Crude Sample->Dissolution Add hot solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration If insoluble impurities exist Crystallization Crystallization Dissolution->Crystallization Cool slowly Hot Filtration->Crystallization Cool slowly Impurities Impurities Hot Filtration->Impurities Remove insoluble impurities Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Isolate crystals Drying Drying Vacuum Filtration->Drying Vacuum Filtration->Impurities Remove soluble impurities in filtrate Purified Crystals Purified Crystals Drying->Purified Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their polarity. A solvent (mobile phase) carries the mixture through a column containing a solid adsorbent (stationary phase), typically silica gel. Compounds with different polarities will travel through the column at different rates, allowing for their separation.

Methodology
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column. The components of the mixture will begin to separate as they move down the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified compound.

Data Presentation
ParameterValue
Stationary Phase
Mobile Phase
Column Dimensions (cm)
Mass of Crude Sample (g)
Mass of Purified Sample (g)
Yield (%)
Purity (%)

Liquid-Liquid Extraction

Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases. This technique is particularly useful for separating acidic, basic, and neutral compounds. Since this compound is a carboxylic acid, its solubility can be manipulated by changing the pH of the aqueous phase.

Experimental Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase. Neutral impurities will remain in the organic phase.

  • Separation: Shake the funnel to ensure thorough mixing and then allow the layers to separate. Drain the lower aqueous layer containing the salt of this compound.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute strong acid (e.g., HCl) until the this compound precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

Experimental Workflow

Extraction_Workflow cluster_1 Liquid-Liquid Extraction Process Crude Sample in Organic Solvent Crude Sample in Organic Solvent Add Aqueous Base Add Aqueous Base Crude Sample in Organic Solvent->Add Aqueous Base Separate Layers Separate Layers Add Aqueous Base->Separate Layers Aqueous Layer Aqueous Layer Separate Layers->Aqueous Layer Contains salt of product Organic Layer Organic Layer Separate Layers->Organic Layer Contains neutral impurities Acidify Aqueous Layer Acidify Aqueous Layer Aqueous Layer->Acidify Aqueous Layer Neutral Impurities Neutral Impurities Organic Layer->Neutral Impurities Precipitation Precipitation Acidify Aqueous Layer->Precipitation Filtration and Drying Filtration and Drying Precipitation->Filtration and Drying Purified Product Purified Product Filtration and Drying->Purified Product

Caption: Workflow for the purification of this compound by liquid-liquid extraction.

Purity Assessment

The purity of the this compound after each purification step should be assessed using appropriate analytical techniques.

  • Melting Point Determination: A pure compound will have a sharp melting point range, whereas an impure sample will melt over a broader and depressed temperature range.[4]

  • Thin Layer Chromatography (TLC): A quick and simple method to check the purity of a sample. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a sample and quantifying any impurities.[6][7]

  • Spectroscopic Methods (NMR, IR, MS): These techniques can be used to confirm the chemical structure and identify any remaining impurities.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify crude this compound, ensuring the integrity and success of their scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Propionamidobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-Propionamidobenzoic acid, a key intermediate in various pharmaceutical and research applications. This document offers detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of a pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the N-acylation of 2-aminobenzoic acid (anthranilic acid). This is typically achieved using either propionyl chloride or propionic anhydride as the acylating agent. The choice between the two often depends on reagent availability, cost, and desired reaction conditions.

Q2: Which acylating agent is better: propionyl chloride or propionic anhydride?

A2: Both propionyl chloride and propionic anhydride are effective for the N-acylation of 2-aminobenzoic acid. Propionyl chloride is generally more reactive, which can lead to faster reaction times but may also increase the likelihood of side reactions if conditions are not carefully controlled. Propionic anhydride is less reactive and may require heating to achieve a reasonable reaction rate, but it can offer a cleaner reaction profile.

Q3: Why is a base typically added to the reaction mixture when using propionyl chloride?

A3: When propionyl chloride reacts with the amino group of 2-aminobenzoic acid, hydrochloric acid (HCl) is generated as a byproduct. This HCl can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine, is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.

Q4: My reaction with propionic anhydride is very slow. What can I do to speed it up?

A4: Reactions with propionic anhydride can often be accelerated by gentle heating. Additionally, ensuring that the 2-aminobenzoic acid is fully dissolved in the reaction solvent can improve the reaction rate. In some cases, the addition of a catalytic amount of a strong acid can also increase the rate of acylation, but this should be done with caution as it can also promote side reactions.

Q5: What are the key parameters to control for a successful synthesis?

A5: The key parameters to optimize are:

  • Stoichiometry of reactants: The molar ratio of 2-aminobenzoic acid to the acylating agent.

  • Reaction temperature: This affects the reaction rate and the formation of byproducts.

  • Reaction time: Sufficient time must be allowed for the reaction to go to completion.

  • Choice of solvent: The solvent should dissolve the reactants and be inert to the reaction conditions.

  • Presence and type of base (for propionyl chloride): The base should be non-nucleophilic and strong enough to neutralize the acid byproduct.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield 1. Inadequate Reagent Purity: Impurities in 2-aminobenzoic acid, propionyl chloride, or propionic anhydride can interfere with the reaction. 2. Moisture in the Reaction: Water can hydrolyze the acylating agent, reducing its effectiveness. 3. Incorrect Stoichiometry: An insufficient amount of the acylating agent will result in incomplete conversion. 4. Ineffective Neutralization of HCl (with propionyl chloride): If the base is not effectively scavenging the HCl byproduct, the starting amine will be deactivated.1. Verify Reagent Purity: Use freshly opened or purified reagents. Check the purity by melting point or spectroscopic methods. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the acylating agent. 4. Check Base and Addition: Use a dry, non-nucleophilic base like triethylamine or pyridine. Ensure it is added in at least a stoichiometric amount relative to the propionyl chloride.
Product is Impure (e.g., discolored, oily) 1. Side Reactions: Overheating or prolonged reaction times can lead to the formation of byproducts. 2. Unreacted Starting Material: The reaction may not have gone to completion. 3. Diacylation: Reaction of the carboxylic acid group of the product with the acylating agent.1. Optimize Reaction Conditions: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC to determine the optimal reaction time. 2. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). 3. Control Stoichiometry: Avoid a large excess of the acylating agent.
Difficulty in Product Isolation/Crystallization 1. Presence of Oily Impurities: Byproducts can sometimes inhibit crystallization. 2. Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. 3. Product is too Soluble in the Workup Solvent: Product may be lost during the extraction or washing steps.1. Purification Prior to Crystallization: Attempt to remove impurities by washing the crude product with a solvent in which the desired product is insoluble. 2. Solvent Screening for Recrystallization: Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate, water, or mixtures thereof) to find one that provides good crystals. 3. Modify Workup: Use a less polar solvent for extraction or reduce the volume of washing solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound using Propionyl Chloride

Materials:

  • 2-Aminobenzoic acid

  • Propionyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound using Propionic Anhydride

Materials:

  • 2-Aminobenzoic acid

  • Propionic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2-aminobenzoic acid (1.0 eq) and propionic anhydride (1.5 eq).

  • Optionally, add a minimal amount of glacial acetic acid to aid in dissolution.

  • Heat the mixture to 80-100 °C with stirring for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold deionized water to the reaction mixture to precipitate the product and hydrolyze the excess propionic anhydride.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product in a vacuum oven.

  • If necessary, recrystallize the product from a suitable solvent.

Data Presentation

ParameterCondition A (Propionyl Chloride)Condition B (Propionic Anhydride)Expected Outcome/Consideration
2-Aminobenzoic Acid 1.0 eq1.0 eqStarting material.
Acylating Agent Propionyl Chloride (1.1 - 1.2 eq)Propionic Anhydride (1.2 - 1.5 eq)Propionyl chloride is more reactive. A larger excess of propionic anhydride may be needed.
Solvent Dichloromethane, THFAcetic Acid, or neatAnhydrous aprotic solvents are preferred for propionyl chloride.
Base Pyridine or Triethylamine (1.1 - 1.2 eq)Not requiredEssential for neutralizing HCl byproduct with propionyl chloride.
Temperature 0 °C to Room Temperature80 - 100 °CLower temperature for the more reactive propionyl chloride to control side reactions. Heating is often required for propionic anhydride.
Reaction Time 2 - 6 hours1 - 3 hoursMonitor by TLC to determine completion.
Typical Yield Moderate to HighModerate to HighYields are highly dependent on the specific conditions and purity of reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 2-Aminobenzoic Acid in Anhydrous Solvent add_base Add Base (for Propionyl Chloride) prep->add_base If using Propionyl Chloride add_acyl Add Acylating Agent (Propionyl Chloride or Propionic Anhydride) prep->add_acyl If using Propionic Anhydride add_base->add_acyl react Stir at Appropriate Temperature add_acyl->react quench Quench Reaction react->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize Product dry->purify

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Reagents Impure/Wet check_stoichiometry Verify Stoichiometry (Acylating Agent & Base) check_reagents->check_stoichiometry Reagents OK check_stoichiometry->start Incorrect Stoichiometry check_temp_time Optimize Temperature and Reaction Time check_stoichiometry->check_temp_time Stoichiometry OK check_temp_time->start Suboptimal Conditions improve_purification Improve Purification (Recrystallization) check_temp_time->improve_purification Conditions Optimized improve_purification->start Purification Ineffective success High Yield, Pure Product improve_purification->success Purification Successful

Caption: Logical troubleshooting workflow for optimizing the synthesis of this compound.

Technical Support Center: Synthesis of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propionamidobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the acylation of 2-aminobenzoic acid with propionic anhydride or propionyl chloride.

Diagram: Troubleshooting Workflow for this compound Synthesis

Troubleshooting Workflow cluster_start Start cluster_reaction Reaction Monitoring cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Initiate Synthesis reaction_check Incomplete Reaction? (TLC/HPLC) start->reaction_check low_yield Low Yield? reaction_check->low_yield Yes reaction_check->low_yield No ts1 Troubleshoot: - Check reagent purity - Increase reaction time/temp - Add catalyst (e.g., pyridine) reaction_check->ts1 Yes oily_product Oily Product? low_yield->oily_product No ts2 Troubleshoot: - Optimize precipitation pH - Check for product loss during washes - Investigate side reactions low_yield->ts2 Yes impure_product Impure Product? (NMR/LC-MS) oily_product->impure_product No ts3 Troubleshoot: - Ensure complete hydrolysis of anhydride - Use anti-solvent for crystallization - Perform column chromatography oily_product->ts3 Yes final_product Pure this compound impure_product->final_product No ts4 Troubleshoot: - Recrystallize from appropriate solvent - Perform column chromatography - Identify impurities and target removal impure_product->ts4 ts1->reaction_check ts2->oily_product ts3->impure_product ts4->final_product

Caption: Troubleshooting workflow for identifying and resolving common issues during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagents.Ensure 2-aminobenzoic acid is pure and dry. Use fresh propionic anhydride or propionyl chloride, as they can hydrolyze over time.
Insufficient reaction temperature or time.The reaction of an amine with an anhydride may require heating. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature. A typical procedure involves heating the mixture to a gentle boil for 15-30 minutes.[1]
Product is an Oil or Gummy Solid Presence of unreacted starting materials or byproducts.Ensure the complete hydrolysis of excess propionic anhydride by adding water after the reaction is complete. The product may need further purification, such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography.
Incomplete precipitation.Adjust the pH of the solution carefully during workup. This compound has a carboxylic acid group and will be soluble at high pH. Acidification is necessary to precipitate the product.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature. Consider using a slight excess of the acylating agent.
Inefficient purification.Recrystallize the product. The solubility of 2-aminobenzoic acid and this compound will differ, which can be exploited for purification.
Presence of a Byproduct with a Higher Molecular Weight Diacylation of 2-aminobenzoic acid.This can occur if the reaction conditions are too harsh or if a large excess of the acylating agent is used. The second acylation can happen on the nitrogen of the newly formed amide. Use of a milder base or controlling the stoichiometry of the acylating agent can minimize this.
Presence of Propionic Acid in the Final Product Hydrolysis of propionic anhydride.Propionic anhydride readily hydrolyzes to propionic acid, especially in the presence of moisture.[2][3] Ensure all glassware is dry and work under anhydrous conditions if possible. Propionic acid can usually be removed during the aqueous workup and washing steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically:

  • Unreacted 2-aminobenzoic acid: Due to an incomplete reaction.

  • Propionic acid: Arises from the hydrolysis of the acylating agent (propionic anhydride or propionyl chloride).[2][3]

  • Di-acylated product (2-(N-propionylpropionamido)benzoic acid): Results from the acylation of the initially formed amide product.

  • Impurities from starting materials: The purity of the initial 2-aminobenzoic acid is crucial. It can be prepared from phthalic anhydride, and incomplete reactions or side reactions in its synthesis can lead to impurities.[4][5]

Diagram: Potential Impurity Formation Pathways

Impurity Formation reactant1 2-Aminobenzoic Acid product This compound reactant1->product Acylation impurity1 Unreacted 2-Aminobenzoic Acid reactant1->impurity1 Incomplete Reaction reactant2 Propionic Anhydride reactant2->product impurity2 Propionic Acid reactant2->impurity2 Hydrolysis impurity3 Di-acylated Product reactant2->impurity3 product->impurity3 Further Acylation hydrolysis H₂O hydrolysis->impurity2

Caption: Pathways for the formation of the desired product and common impurities during the synthesis.

Q2: What is a general experimental protocol for the synthesis of this compound?

A2: The following is a general procedure adapted from the synthesis of N-Acetylanthranilic acid.[1] Researchers should optimize conditions for their specific needs.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 equivalent of 2-aminobenzoic acid.

  • Reagent Addition: Add 2.0 to 3.0 equivalents of propionic anhydride to the flask.

  • Heating: Heat the mixture to a gentle reflux (approximately 140-150 °C) for 30 minutes. The solid 2-aminobenzoic acid should dissolve.

  • Hydrolysis of Excess Anhydride: Cool the reaction mixture to room temperature. Slowly and cautiously add a small amount of water to hydrolyze the excess propionic anhydride. This reaction is exothermic.

  • Precipitation: Add more water to the mixture to precipitate the crude product. The product may initially appear as an oil that solidifies upon stirring and cooling in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining propionic acid and other water-soluble impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to obtain pure this compound.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material (2-aminobenzoic acid) from the product (this compound). The product will be less polar than the starting material.

  • HPLC: A reverse-phase HPLC method can be developed to quantify the disappearance of the starting material and the appearance of the product.[6]

Q4: What is the role of adding water at the end of the reaction?

A4: Adding water serves two main purposes:

  • To quench the reaction: It hydrolyzes any remaining reactive propionic anhydride to the more easily removable propionic acid.

  • To precipitate the product: this compound is sparingly soluble in water, so adding water causes it to precipitate out of the reaction mixture, allowing for its isolation.

Q5: My final product has a low melting point and appears impure. What are the next steps?

A5: A low or broad melting point is a strong indication of impurities. The recommended next step is purification.

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on their different polarities.

It is also advisable to characterize the impure product using analytical techniques like NMR or LC-MS to identify the specific impurities present, which can help in selecting the most appropriate purification strategy.

References

troubleshooting low yield in 2-Propionamidobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propionamidobenzoic acid. The information is presented in a direct question-and-answer format to address common challenges encountered during this chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or impurities during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the initial checks to perform:

  • Reagent Quality:

    • Anthranilic Acid: Ensure the purity of the starting material. Impurities can lead to side reactions and lower the yield of the desired product.

    • Propionic Anhydride: This reagent is sensitive to moisture. Use of a freshly opened bottle or properly stored anhydride is recommended. Contamination with water will hydrolyze the anhydride to propionic acid, rendering it ineffective for the acylation reaction.

  • Reaction Conditions:

    • Moisture Control: The reaction is sensitive to water. Ensure all glassware is thoroughly dried, and if possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Temperature: The reaction temperature is a critical parameter. While the reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate, excessive heat can promote the formation of byproducts. Careful control of the reaction temperature as specified in the protocol is essential.

    • Reaction Time: Incomplete reactions are a common cause of low yields. Ensure the reaction is allowed to proceed for the recommended duration to maximize the conversion of the starting material. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Work-up Procedure:

    • Incomplete Precipitation: The product is typically isolated by precipitation upon addition of water and cooling. Ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation.

    • Product Loss During Washing: Washing the precipitated product is necessary to remove impurities. However, excessive washing, especially with a solvent in which the product has some solubility, can lead to significant product loss. Use chilled solvents for washing to minimize this.

Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I minimize its formation?

A likely byproduct in this reaction is the cyclic intermediate, a benzoxazinone. This intermediate is formed by the reaction of anthranilic acid with propionic anhydride.[1][2] In the presence of water, this intermediate is hydrolyzed to the desired this compound.

  • Minimizing Benzoxazinone Impurity:

    • Controlled Addition of Water: The hydrolysis of the benzoxazinone intermediate is a crucial step. Ensure that water is added to the reaction mixture after the initial acylation step is complete, as outlined in the experimental protocol.

    • Heating during Hydrolysis: Gently heating the reaction mixture after the addition of water can facilitate the complete hydrolysis of the benzoxazinone to the final product.[2]

Another potential, though less common, side reaction is O-acylation, where the propionyl group attaches to the oxygen of the carboxylate group, especially if the reaction is carried out under basic conditions with the salt of anthranilic acid.

  • Minimizing O-Acylation:

    • Reaction Conditions: The reaction is typically carried out under neutral or slightly acidic conditions which favor N-acylation over O-acylation.

Q3: The final product is difficult to purify and appears discolored. What are the recommended purification strategies?

Discoloration of the final product often indicates the presence of impurities. Recrystallization is a common and effective method for purifying this compound.

  • Recrystallization Solvents: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of N-acyl anthranilic acid derivatives. The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly to form pure crystals.

  • Decolorizing with Activated Carbon: If the product is highly colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.

  • Washing: After filtration, washing the crystals with a small amount of cold solvent helps to remove any remaining soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from anthranilic acid and propionic anhydride?

The reaction proceeds via a nucleophilic acyl substitution. The amino group of anthranilic acid acts as a nucleophile and attacks one of the carbonyl carbons of propionic anhydride. This is followed by the elimination of a propionate molecule as a leaving group to form the N-acylated product. An intermediate benzoxazinone may also be formed, which is subsequently hydrolyzed to yield this compound.[1][2]

Q2: Can I use propionyl chloride instead of propionic anhydride?

Yes, propionyl chloride can also be used as an acylating agent. However, the reaction with propionyl chloride will produce hydrogen chloride (HCl) as a byproduct, which will protonate the unreacted amine, deactivating it. Therefore, a base (like pyridine or triethylamine) is typically required to neutralize the HCl and drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (anthranilic acid). The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Q4: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons, the amide proton (N-H), the methylene protons (-CH₂-) of the propionyl group, and the methyl protons (-CH₃) of the propionyl group. The carboxylic acid proton (-COOH) may also be visible as a broad singlet.

  • IR Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, a C=O stretch from the carboxylic acid, and another C=O stretch from the amide (Amide I band).

Data Presentation

The following table summarizes typical reaction parameters for the N-acylation of anthranilic acid, which is analogous to the synthesis of this compound. Specific yields for the propionylation may vary.

ParameterValue / ConditionNotes
Reactants
Anthranilic Acid1.0 equivalentStarting material.
Propionic Anhydride2.0 - 4.0 equivalentsActs as both reactant and solvent in some procedures. An excess ensures complete reaction.
Reaction Conditions
Temperature100 - 140 °CRefluxing in propionic anhydride.
Reaction Time15 - 60 minutesMonitor by TLC for completion.
Work-up
HydrolysisAddition of waterTo hydrolyze the intermediate benzoxazinone and excess propionic anhydride.
PrecipitationCooling in an ice bathTo crystallize the product.
Purification
MethodRecrystallizationTypically from an ethanol/water mixture.
Expected Yield 60 - 85%Based on analogous N-acetylation reactions. Actual yield may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1.0 eq).

  • Addition of Reagent: In a fume hood, carefully add propionic anhydride (3.0 eq) to the flask.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 140°C) and maintain this temperature for 30 minutes. The solid anthranilic acid should dissolve.

  • Hydrolysis: After 30 minutes, remove the heat source and allow the mixture to cool slightly. Slowly and carefully add water (approximately 2-3 volumes relative to the anhydride) through the condenser. An exothermic reaction will occur as the excess propionic anhydride is hydrolyzed.

  • Precipitation: Continue cooling the mixture in an ice bath with stirring. The this compound will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water to remove any remaining propionic acid and other water-soluble impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, recrystallize the crude product from a mixture of ethanol and water to obtain a highly pure product.

Mandatory Visualization

Reaction_Pathway Anthranilic_Acid Anthranilic Acid Intermediate Benzoxazinone Intermediate Anthranilic_Acid->Intermediate + Propionic Anhydride (Acylation) Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->Intermediate Product 2-Propionamidobenzoic Acid Intermediate->Product Hydrolysis Water H₂O (Hydrolysis) Water->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed reagent_quality Check Reagent Purity (Anthranilic Acid, Propionic Anhydride) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Moisture) reagent_quality->reaction_conditions Reagents OK purify_reagents Use Pure/Anhydrous Reagents reagent_quality->purify_reagents Impurities Found workup Review Work-up Procedure (Precipitation, Washing) reaction_conditions->workup Conditions OK optimize_conditions Optimize Temperature/Time Ensure Dry Glassware reaction_conditions->optimize_conditions Deviation Found optimize_workup Ensure Complete Precipitation Use Cold Wash Solvents workup->optimize_workup Issues Found rerun Re-run Experiment workup->rerun Procedure OK purify_reagents->rerun optimize_conditions->rerun optimize_workup->rerun success Yield Improved rerun->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Recrystallization of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Propionamidobenzoic acid through recrystallization.

Troubleshooting Recrystallization of this compound

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly. - The compound is highly soluble in the chosen solvent even at low temperatures. - Boil off a portion of the solvent to increase the concentration of the solute and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. - If scratching or seeding is ineffective, consider cooling the solution in an ice bath to further decrease solubility. - If crystals still do not form, the solvent may be inappropriate. Recover the solid by evaporating the solvent and attempt recrystallization with a different solvent system.
Oiling out (formation of a liquid layer instead of solid crystals). - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a very high degree, causing the compound to come out of solution above its melting point. - Significant impurities are present, depressing the melting point of the mixture. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a lower-boiling point solvent. - If impurities are suspected, consider a pre-purification step or using a different recrystallization solvent that may better exclude the impurities.
Low yield of purified crystals. - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration. - Crystals were filtered before crystallization was complete. - Washing the crystals with a solvent in which they are too soluble. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Allow the solution to cool completely, including in an ice bath, before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Poor purity of the final product (e.g., discoloration, incorrect melting point). - The chosen solvent is not effective at leaving impurities in the mother liquor. - The rate of crystallization was too fast, trapping impurities within the crystal lattice. - Incomplete removal of the mother liquor from the crystals. - Select a solvent where the impurities are either very soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration). - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. - Ensure the crystals are thoroughly washed with a small amount of cold solvent during vacuum filtration. - A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

  • Water: Benzoic acid has low solubility in cold water and high solubility in hot water, making water a good potential solvent.[1][2][3][4][5]

  • Ethanol: Lower alkanols like ethanol are often effective for purifying acylamino carboxylic acids.[6]

  • Ethanol/Water mixtures: A mixed solvent system can be fine-tuned to achieve the ideal solubility profile.

  • Acetic Acid: Can be a good solvent for carboxylic acids.

It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.

Q2: What are the likely impurities in my this compound sample?

A2: Impurities will largely depend on the synthetic route used. Common impurities in the synthesis of N-acyl anthranilic acids could include:

  • Unreacted starting materials: Such as anthranilic acid and the acylating agent (e.g., propionyl chloride or propionic anhydride).

  • Byproducts of the reaction: The specific byproducts will vary with the synthesis method.

  • Side-reaction products: For instance, the formation of N-acetylanthranilic-acetic anhydride has been noted in related syntheses.[7]

Q3: How can I improve the crystal size and quality?

A3: The formation of larger, well-defined crystals is favored by slow cooling.[8] After dissolving the this compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a watch glass or beaker. Avoid disturbing the flask during this initial cooling period. Once the flask has reached room temperature, you can then place it in an ice bath to maximize crystal recovery.

Q4: My recrystallized product is still colored. What should I do?

A4: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. Add a spatula-tip of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes may need to be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add the solvent portion-wise until the solid has just dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently cool the flask in an ice bath for at least 15-20 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The purity of the final product can be assessed by techniques such as melting point determination or chromatography.

Visual Guides

Recrystallization Workflow

G cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation cluster_3 Purification & Analysis A Crude this compound C Dissolve in Minimum Hot Solvent A->C B Select Appropriate Solvent B->C D Hot Filtration (if insoluble impurities) C->D Optional E Slow Cooling to Room Temperature C->E D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Troubleshooting Logic for No Crystal Formation

G Start No Crystals Form Upon Cooling Q1 Is the solution cloudy or clear? Start->Q1 A1_Cloudy Scratch flask with glass rod Q1->A1_Cloudy Cloudy A1_Clear 1. Scratch flask 2. Add seed crystal Q1->A1_Clear Clear Q2 Did crystals form? A1_Cloudy->Q2 A1_Clear->Q2 End_Success Crystallization Induced Q2->End_Success Yes A2_No Too much solvent likely used Q2->A2_No No A3 Boil off some solvent and re-cool A2_No->A3 Q3 Did crystals form? A3->Q3 Q3->End_Success Yes End_Failure Consider a different solvent Q3->End_Failure No

References

Technical Support Center: Degradation Pathways of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-Propionamidobenzoic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolytic Degradation: The amide linkage is prone to hydrolysis, especially under acidic or basic conditions. This cleavage results in the formation of 2-aminobenzoic acid (anthranilic acid) and propionic acid. Studies on structurally similar compounds, such as 2-(2-hydroxypropanamido) benzoic acid (HPABA), have shown that hydrolysis of the amide bond is the major degradation route.[1]

  • Degradation of the Benzoic Acid Moiety: The aromatic ring and the carboxylic acid group can also undergo degradation, particularly under photolytic and thermal stress. Potential reactions include decarboxylation, leading to the formation of N-phenylpropionamide, and hydroxylation of the aromatic ring.

Q2: What are the expected degradation products of this compound?

Under various stress conditions, the following degradation products can be anticipated:

Stress ConditionMajor Degradation Product(s)Minor Degradation Product(s)
Acidic/Basic Hydrolysis 2-Aminobenzoic acid, Propionic acid-
Oxidative Hydroxylated derivatives of this compoundOxidative cleavage products
Photolytic Decarboxylation product (N-phenylpropionamide), Hydroxylated derivatives-
Thermal Decarboxylation product (N-phenylpropionamide)Products of further decomposition (e.g., aniline, propionamide from secondary degradation)

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method is crucial for monitoring the degradation of this compound and separating it from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected degradation profiles in hydrolysis experiments.

  • Possible Cause 1: pH Fluctuation. The rate of hydrolysis is highly dependent on pH. Inadequate buffering of the solution can lead to pH shifts during the experiment, causing variable degradation rates.

    • Solution: Ensure the use of a robust buffer system and verify the pH of the reaction mixture at the beginning and end of the experiment.

  • Possible Cause 2: Temperature Variation. Hydrolysis is a temperature-dependent reaction. Inconsistent temperature control can lead to erratic results.

    • Solution: Use a calibrated and stable heating apparatus (e.g., water bath, heating block) and monitor the temperature throughout the experiment.

  • Possible Cause 3: Contamination. The presence of enzymatic or microbial contamination can catalyze the hydrolysis of the amide bond.

    • Solution: Use sterile buffers and glassware. Consider filtering the solutions through a 0.22 µm filter before starting the experiment.

Problem 2: Poor separation of this compound from its degradation products in HPLC analysis.

  • Possible Cause 1: Inappropriate Mobile Phase Composition. The polarity of the mobile phase may not be optimal for resolving the parent compound and its more polar degradation products (e.g., 2-aminobenzoic acid).

    • Solution: Optimize the mobile phase by adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to achieve adequate separation.

  • Possible Cause 2: Incorrect pH of the Mobile Phase. The ionization state of the analyte and its degradation products, which is influenced by the mobile phase pH, can significantly affect their retention times.

    • Solution: Adjust the pH of the aqueous component of the mobile phase. For acidic compounds like these, a lower pH (e.g., 2.5-3.5) often provides better peak shape and resolution.

  • Possible Cause 3: Unsuitable Stationary Phase. The column chemistry may not be ideal for the separation.

    • Solution: Screen different C18 columns from various manufacturers or consider a different stationary phase (e.g., C8, phenyl-hexyl).

Problem 3: Formation of unknown peaks in the chromatogram during forced degradation studies.

  • Possible Cause 1: Secondary Degradation. The initial degradation products may themselves be unstable under the stress conditions and degrade further into secondary products.

    • Solution: Analyze samples at multiple time points to track the formation and disappearance of peaks, which can help in elucidating the degradation pathway.

  • Possible Cause 2: Interaction with Excipients (for formulated products). In a drug product formulation, this compound may react with excipients under stress conditions.

    • Solution: Conduct forced degradation studies on the placebo (formulation without the active pharmaceutical ingredient) to identify any peaks originating from excipient degradation.

  • Possible Cause 3: Artifacts from the Mobile Phase or Sample Preparation.

    • Solution: Run a blank injection (mobile phase only) and a sample diluent injection to identify any extraneous peaks.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add a known volume of the stock solution to a solution of 0.1 N NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Add a known volume of the stock solution to water.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method (Example)

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolytic Photodegradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation This compound This compound 2-Aminobenzoic Acid 2-Aminobenzoic Acid This compound->2-Aminobenzoic Acid Amide Cleavage Propionic Acid Propionic Acid This compound->Propionic Acid Amide Cleavage N-phenylpropionamide N-phenylpropionamide This compound->N-phenylpropionamide Decarboxylation Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Hydroxylation N-phenylpropionamide_thermal N-phenylpropionamide This compound->N-phenylpropionamide_thermal Decarboxylation Hydroxylated Derivatives_ox Hydroxylated Derivatives This compound->Hydroxylated Derivatives_ox Hydroxylation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photolysis Photolysis Stock Solution->Photolysis Thermal Stress Thermal Stress Stock Solution->Thermal Stress Neutralization Neutralization Acid Hydrolysis->Neutralization Base Hydrolysis->Neutralization HPLC Analysis HPLC Analysis Oxidation->HPLC Analysis Photolysis->HPLC Analysis Thermal Stress->HPLC Analysis Neutralization->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: 2-Propionamidobenzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propionamidobenzoic acid (also known as N-propionylanthranilic acid).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Problem 1: Low Yield or Incomplete Reaction During Synthesis

  • Question: I am getting a low yield for my synthesis of this compound from anthranilic acid and propionyl chloride/anhydride. How can I improve this?

  • Answer: Low yields can result from several factors. Firstly, ensure your starting materials are pure and dry, as moisture can hydrolyze the acylating agent. The reaction is often base-catalyzed; ensure the appropriate base (e.g., pyridine, triethylamine) is used in the correct stoichiometric amount to neutralize the HCl byproduct. Incomplete reactions can occur if the reaction temperature is too low or the reaction time is insufficient. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Problem 2: Difficulty in Purification and Isolation

  • Question: My crude this compound is an oily substance and is difficult to crystallize. What purification strategies can I employ?

  • Answer: Oily products often indicate the presence of impurities that depress the melting point. Consider the following purification strategies:

    • Aqueous Workup: An initial aqueous workup can help remove water-soluble impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

    • Crystallization: Finding the right solvent system is key. Try a mixed solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed. Cooling this mixture may induce crystallization.

    • Chromatography: If crystallization is challenging, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be an effective purification method.

Problem 3: Ambiguous Spectroscopic Data

  • Question: The 1H NMR spectrum of my product shows broad peaks for the amide and carboxylic acid protons. How can I confirm their presence?

  • Answer: The broadness of the N-H and O-H protons is due to hydrogen bonding and their exchange with trace amounts of water in the NMR solvent. To confirm their presence, you can perform a D2O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The broad peaks corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

  • Question: My IR spectrum shows a very broad absorption in the 2500-3300 cm-1 region, making it difficult to resolve the O-H and N-H stretches. Is this normal?

  • Answer: Yes, this is a common feature for molecules containing both carboxylic acid and amide functional groups due to strong intramolecular and intermolecular hydrogen bonding. The broadness is characteristic and often obscures the individual N-H and O-H stretching vibrations. Look for the characteristic C=O stretches for the carboxylic acid (around 1700-1725 cm-1) and the amide (Amide I band, around 1650-1680 cm-1) to confirm the presence of these groups.

Frequently Asked Questions (FAQs)

Synthesis & Purity

  • Q1: What are the common impurities I should look for in my this compound sample?

    • A1: Common impurities can include unreacted anthranilic acid, di-acylated products (if propionic anhydride is used in excess), and residual solvents from the workup and purification. Depending on the reaction conditions, side products from the degradation of starting materials or the product might also be present.

  • Q2: How can I assess the purity of my final product?

    • A2: A combination of techniques is recommended. A sharp melting point is a good indicator of purity. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity and detecting minor impurities. Spectroscopic methods like 1H NMR can also be used to check for the presence of impurities by integrating their signals relative to the product signals.

Analytical Characterization

  • Q3: What are the expected chemical shifts in the 1H and 13C NMR spectra of this compound?

    • A3: While an experimental spectrum is ideal, based on the structure and data from similar compounds, the following are expected shifts. See the data presentation section for a tabulated summary.

  • Q4: What is the expected fragmentation pattern in the mass spectrum of this compound?

    • A4: In an electron ionization (EI) mass spectrum, you would expect to see the molecular ion peak [M]+. Common fragmentation patterns would involve the loss of water [M-18]+, the loss of the propionyl group, and cleavage of the amide bond.

Handling & Storage

  • Q5: What are the recommended storage conditions for this compound?

    • A5: It is best to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationNotes
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Melting PointExpected to be a crystalline solid with a defined melting point. Similar compounds like N-acetylanthranilic acid melt at 184-187 °C.[1]The exact melting point will depend on purity.
SolubilityLikely soluble in polar organic solvents like DMSO, DMF, ethanol, and acetone. Sparingly soluble in water and non-polar solvents like hexane.Solubility can be a challenge in certain analytical techniques.

Table 2: Predicted 1H NMR Spectral Data for this compound (in DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
~13.0broad s1HCarboxylic acid (-COOH)Position is concentration-dependent and exchanges with D2O.
~9.5broad s1HAmide (-NH)Position is concentration-dependent and exchanges with D2O.
~8.0-8.2d1HAromatic C-HOrtho to the carboxylic acid group.
~7.5-7.8m2HAromatic C-H
~7.1-7.3t1HAromatic C-H
~2.3q2HMethylene (-CH2-)
~1.1t3HMethyl (-CH3)

Table 3: Predicted 13C NMR Spectral Data for this compound (in DMSO-d6)

Chemical Shift (ppm)Assignment
~173Amide Carbonyl (C=O)
~169Carboxylic Acid Carbonyl (C=O)
~140Aromatic C-N
~134Aromatic C-H
~131Aromatic C-H
~122Aromatic C-H
~120Aromatic C-H
~118Aromatic C-COOH
~30Methylene (-CH2-)
~10Methyl (-CH3)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of a this compound sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • Experiments:

    • 1H NMR: Acquire a standard proton spectrum.

    • 13C NMR: Acquire a standard carbon spectrum.

    • (Optional) D2O Exchange: Add a drop of D2O to the NMR tube, shake, and re-acquire the 1H NMR spectrum to identify exchangeable protons.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Anthranilic Acid + Propionyl Chloride/Anhydride reaction Acylation Reaction start->reaction workup Aqueous Workup reaction->workup purification Crystallization or Chromatography workup->purification product Pure this compound purification->product hplc HPLC Purity Check product->hplc nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation hplc->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_purity Purity Issues cluster_ir IR Issues issue Characterization Issue Encountered broad_peaks Broad -OH/-NH Peaks issue->broad_peaks oily_product Oily Product / Failed Crystallization issue->oily_product broad_stretch Overlapping -OH/-NH Stretches issue->broad_stretch d2o_exchange Perform D2O Exchange broad_peaks->d2o_exchange recrystallize Try Different Solvents oily_product->recrystallize chromatography Perform Column Chromatography oily_product->chromatography check_carbonyls Check for C=O Peaks broad_stretch->check_carbonyls

Caption: Troubleshooting logic for common characterization challenges.

References

Technical Support Center: Acylation of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of 2-aminobenzoic acid (anthranilic acid). Our focus is to help you identify and mitigate common side reactions to improve the yield and purity of your target product, N-acylanthranilic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of 2-aminobenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Acetylanthranilic Acid 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Formation of 2-methyl-4H-3,1-benzoxazin-4-one: Use of excess acylating agent, high temperatures, or prolonged reaction times can favor the formation of this cyclic side product. 3. Hydrolysis of the acylating agent: Presence of water in the reactants or solvent. 4. Poor quality of 2-aminobenzoic acid: Impurities in the starting material can interfere with the reaction.1. Optimize reaction conditions: Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control stoichiometry and temperature: Use a molar ratio of 2-aminobenzoic acid to acetic anhydride of approximately 1:1.2. Maintain a reaction temperature between 90-100°C.[1] 3. Ensure anhydrous conditions: Use dry glassware and anhydrous reagents and solvents. 4. Purify starting material: Recrystallize the 2-aminobenzoic acid before use if impurities are suspected.
Product is an Oily or Gummy Substance Instead of a Crystalline Solid 1. Presence of unreacted starting materials or side products: Impurities can inhibit crystallization. 2. Incomplete hydrolysis of the benzoxazinone intermediate: The intermediate may not have fully converted to the desired product.1. Purify the product: Attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/water). 2. Ensure complete hydrolysis: After the initial reaction, add water and gently heat the mixture to ensure the ring-opening of any benzoxazinone formed.[2][3]
Melting Point of the Product is Low and/or Broad 1. Presence of impurities: Co-precipitation of starting materials or side products with the desired product. 2. Incomplete drying of the product: Residual solvent can depress the melting point.1. Recrystallize the product: Perform one or more recrystallizations to improve purity. 2. Thoroughly dry the product: Dry the isolated product under vacuum to remove all traces of solvent.
Reaction Mixture Darkens Significantly 1. Decomposition of starting material or product: High reaction temperatures can lead to degradation. 2. Oxidation of the amine: Exposure to air at elevated temperatures can cause oxidation of the amino group.1. Maintain appropriate temperature: Avoid excessive heating. A temperature of 90-100°C is generally sufficient.[1] 2. Perform the reaction under an inert atmosphere: If discoloration is a persistent issue, consider running the reaction under nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the acylation of 2-aminobenzoic acid?

The most prevalent side reaction is the formation of a benzoxazinone derivative, specifically 2-methyl-4H-3,1-benzoxazin-4-one when using acetic anhydride. This occurs through an intramolecular cyclization of the initially formed N-acetylanthranilic acid. This side reaction is favored by high temperatures and the use of excess acetic anhydride.

Q2: How can I minimize the formation of 2-methyl-4H-3,1-benzoxazin-4-one?

To minimize the formation of the benzoxazinone side product, it is crucial to carefully control the reaction conditions. Using a slight excess of acetic anhydride (around 1.2 equivalents) and maintaining the reaction temperature at or below 100°C is recommended.[1] Additionally, ensuring the subsequent hydrolysis step by adding water and heating is complete will help to convert any formed benzoxazinone back to the desired N-acetylanthranilic acid.[2][3]

Q3: Can other side reactions occur?

Yes, other side reactions are possible, though generally less common under controlled conditions. These include:

  • Diacylation: Although leading to the benzoxazinone, this term can also refer to the acylation of both the amino and the carboxyl groups.

  • Polymerization: Under certain conditions, such as oxidative environments, aminobenzoic acids can polymerize.

  • Decarboxylation: At elevated temperatures, 2-aminobenzoic acid can undergo decarboxylation.

Q4: What is the role of adding water at the end of the reaction?

Adding water serves two primary purposes. First, it quenches any remaining unreacted acetic anhydride, converting it to acetic acid. Second, and more importantly, it facilitates the hydrolysis of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate back to the desired N-acetylanthranilic acid.[2][3]

Q5: My 2-aminobenzoic acid is off-color. Can I still use it?

Off-color starting material may indicate the presence of impurities that can negatively impact your reaction. It is highly recommended to purify the 2-aminobenzoic acid by recrystallization before use to ensure a cleaner reaction and better yield of the desired product.

Data Presentation

The following table summarizes the effect of the molar ratio of acetic anhydride to 2-aminobenzoic acid on the product distribution.

Molar Ratio (Acetic Anhydride : 2-Aminobenzoic Acid)Reaction Temperature (°C)Approximate Yield of N-Acetylanthranilic Acid (%)Observations
1.2 : 190 - 100~85-94High yield of the desired product with minimal side product formation.[1][4]
2 : 1100 - 120LowerIncreased formation of 2-methyl-4H-3,1-benzoxazin-4-one is likely.
> 3 : 1> 130Significantly LowerFavorable conditions for the formation of 2-methyl-4H-3,1-benzoxazin-4-one.[2]

Note: The yields are approximate and can vary based on specific reaction conditions and work-up procedures.

Experimental Protocols

Protocol for the Synthesis of N-Acetylanthranilic Acid with Minimized Side Reactions

This protocol is designed to maximize the yield of N-acetylanthranilic acid while minimizing the formation of the benzoxazinone side product.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Acetic anhydride

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • 50 mL Erlenmeyer flask

  • Reflux condenser

  • Heating mantle or hot plate with a magnetic stirrer

  • Buchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, add 2.0 g of 2-aminobenzoic acid. To this, add 2.4 mL of acetic anhydride (a molar ratio of approximately 1:1.2).

  • Acylation: Heat the mixture to 90-100°C using a heating mantle or hot plate with stirring for 15-20 minutes. The solids should dissolve during this time.

  • Hydrolysis of Intermediate and Excess Reagent: Allow the reaction mixture to cool to room temperature. Carefully add 20 mL of deionized water. A precipitate may form.

  • Completion of Hydrolysis: Gently heat the mixture to boiling for a few minutes to ensure complete hydrolysis of any benzoxazinone intermediate and to dissolve any solid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the product.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the product thoroughly, preferably in a vacuum oven.

  • Characterization: Determine the yield and measure the melting point of the dried product. The expected melting point of N-acetylanthranilic acid is around 184-186°C.[5]

  • (Optional) Recrystallization: If the melting point is low or broad, recrystallize the product from an ethanol/water mixture to improve purity.

Visualizations

Reaction Pathway for the Acylation of 2-Aminobenzoic Acid

Acylation_Pathway cluster_main Main Reaction cluster_side Side Reaction cluster_hydrolysis Hydrolysis 2-Aminobenzoic_Acid 2-Aminobenzoic Acid N-Acetylanthranilic_Acid N-Acetylanthranilic Acid (Desired Product) 2-Aminobenzoic_Acid->N-Acetylanthranilic_Acid + Acetic Anhydride (Acylation) Acetic_Anhydride Acetic Anhydride Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one (Side Product) N-Acetylanthranilic_Acid->Benzoxazinone - H2O (Intramolecular Cyclization) Hydrolysis_Step N-Acetylanthranilic Acid Benzoxazinone->Hydrolysis_Step + H2O (Ring Opening)

Caption: Main and side reaction pathways in the acylation of 2-aminobenzoic acid.

Experimental Workflow for Optimized Synthesis

Experimental_Workflow start Start reactants Combine 2-Aminobenzoic Acid and Acetic Anhydride (1:1.2) start->reactants heat Heat at 90-100°C for 15-20 min reactants->heat cool1 Cool to Room Temperature heat->cool1 add_water Add Deionized Water cool1->add_water heat2 Heat to Boiling add_water->heat2 cool2 Cool Slowly, then Ice Bath heat2->cool2 filter_wash Vacuum Filter and Wash with Cold Water cool2->filter_wash dry Dry Product filter_wash->dry characterize Characterize (Yield, MP) dry->characterize end End characterize->end

Caption: Optimized workflow for the synthesis of N-acetylanthranilic acid.

References

how to remove unreacted starting material from 2-Propionamidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-Propionamidobenzoic acid, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in a typical this compound synthesis?

The primary impurities are typically unreacted starting materials and by-products from the acylating agent. The synthesis usually involves the reaction of 2-aminobenzoic acid with either propionyl chloride or propionic anhydride.

  • Unreacted 2-Aminobenzoic Acid: A solid starting material that can co-precipitate with the final product.

  • Propionic Acid: A liquid by-product formed from the hydrolysis of the acylating agent (propionic anhydride or propionyl chloride) during the reaction or workup.[1][2]

  • Residual Acylating Agent: Traces of propionyl chloride or propionic anhydride might remain if the reaction workup is not thorough. These are highly reactive and will hydrolyze upon exposure to moisture.[3][4]

Q2: My final product has a lower-than-expected melting point. What is the likely cause?

A depressed and broad melting point range is a classic indicator of impurities. The most probable cause is the presence of unreacted 2-aminobenzoic acid, which has a significantly different melting point. Residual propionic acid can also act as a solvent impurity, lowering the melting point.

Q3: How can I effectively remove unreacted 2-aminobenzoic acid from my product?

The most effective method is recrystallization . 2-aminobenzoic acid and this compound have different solubility profiles in various solvents. An ethanol/water solvent system is often effective. The desired product is typically less soluble in the cold solvent mixture than the starting material.

Alternatively, an acid-base extraction can be performed on the reaction mixture before the final product is isolated. Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute acid solution (e.g., 1 M HCl) will protonate the basic amino group of 2-aminobenzoic acid, rendering it soluble in the aqueous phase for easy removal.

Q4: My isolated product appears oily or sticky and is difficult to dry. What should I do?

An oily or tacky consistency is almost always due to the presence of residual propionic acid . Since propionic acid is a liquid at room temperature and miscible with water, it can be removed by thoroughly washing the solid crude product.

Troubleshooting Steps:

  • Triturate (slurry) the crude solid product with cold water or a cold, non-polar organic solvent like hexanes.

  • Stir the slurry for 15-20 minutes.

  • Filter the solid product and wash it again with a small amount of the cold solvent.

  • Dry the product thoroughly under a vacuum.

Q5: What is the recommended general procedure for purifying crude this compound?

A two-step approach is recommended for achieving high purity:

  • Washing/Trituration: First, wash the crude solid with cold water to remove the bulk of any residual propionic acid.

  • Recrystallization: Subsequently, recrystallize the washed solid from a suitable solvent system (e.g., aqueous ethanol) to remove unreacted 2-aminobenzoic acid.

Physicochemical Data for Purification

Proper purification relies on the differing physical properties of the product and impurities.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility Characteristics
This compound C₁₀H₁₁NO₃193.20~185-188N/ASoluble in hot ethanol, acetone; sparingly soluble in cold water.
2-Aminobenzoic AcidC₇H₇NO₂137.14146–148[5]Sublimes at 200[5]Soluble in hot water, ethanol, ether; slightly soluble in cold water.[5]
Propionic AnhydrideC₆H₁₀O₃130.14-42[4]167–170[4]Hydrolyzes in water to propionic acid; miscible with most organic solvents.[4]
Propionyl ChlorideC₃H₅ClO92.52-94[6]80[6]Reacts vigorously with water to form propionic acid and HCl.[2][3][7]
Propionic AcidC₃H₆O₂74.08-21141Miscible with water, ethanol, ether.

Detailed Experimental Protocol: Recrystallization

This protocol describes the purification of crude this compound contaminated with 2-aminobenzoic acid.

Objective: To purify this compound by removing unreacted 2-aminobenzoic acid.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Stir and gently heat the mixture on a hot plate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for purifying crude this compound.

G cluster_start Initial State cluster_wash Step 1: Removal of Propionic Acid cluster_recrystallize Step 2: Removal of 2-Aminobenzoic Acid Crude Crude Product (this compound, 2-Aminobenzoic acid, Propionic acid) Wash Triturate/Wash with Cold Water Crude->Wash Filter1 Vacuum Filtration Wash->Filter1 Waste1 Filtrate (Propionic Acid in Water) Filter1->Waste1 Discard Filtrate Solid1 Washed Solid (Product + 2-Aminobenzoic Acid) Filter1->Solid1 Collect Solid Dissolve Dissolve in min. Hot Ethanol Solid1->Dissolve AddWater Add Hot Water to Cloud Point Dissolve->AddWater Cool Slow Cooling & Ice Bath AddWater->Cool Filter2 Vacuum Filtration Cool->Filter2 Waste2 Filtrate (2-Aminobenzoic Acid in Solution) Filter2->Waste2 Discard Filtrate Pure Pure this compound Filter2->Pure Collect Crystals

Caption: Workflow for the purification of this compound.

References

stability issues of 2-Propionamidobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Propionamidobenzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and interactions with other excipients in a formulation.[1][2] It is crucial to control these parameters during experiments to ensure reproducible results.

Q2: How does pH influence the stability of this compound?

A2: Hydrolysis is a common degradation pathway for molecules containing amide bonds, and the rate of hydrolysis is often pH-dependent.[3] For this compound, both acidic and basic conditions can potentially catalyze the hydrolysis of the amide linkage, leading to the formation of 2-aminobenzoic acid and propionic acid. It is recommended to perform initial studies across a range of pH values to determine the optimal pH for stability.[4]

Q3: Is this compound susceptible to oxidative degradation?

A3: While specific data on this compound is limited, molecules with amide and amine functionalities can be susceptible to oxidation.[1][5] Forced degradation studies using oxidizing agents like hydrogen peroxide are recommended to assess this potential degradation pathway.[6][7] The presence of trace metal ions can also catalyze oxidation reactions.[7]

Q4: What is the expected photostability of this compound?

A4: Aromatic compounds can be susceptible to photolytic degradation upon exposure to UV or visible light.[7][8] It is advisable to conduct photostability studies as per ICH Q1B guidelines to evaluate the impact of light on the stability of this compound, both as a pure substance and in solution.[9][10] This will help determine if light-protective measures are necessary during storage and handling.

Q5: What are common degradation products of this compound?

A5: Based on its structure, the primary degradation products are likely to result from the hydrolysis of the amide bond, yielding 2-aminobenzoic acid and propionic acid. Other potential degradation products could arise from oxidation or photolytic reactions.[1][3][5] Identifying these degradation products is a key objective of forced degradation studies.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound during analysis.

Possible Cause Troubleshooting Step
Degradation in solution Prepare fresh solutions before each experiment. If this is not feasible, perform a time-course study to determine the stability of the stock solution under your specific storage conditions (e.g., temperature, light exposure).
Adsorption to container surfaces Use silanized glassware or polypropylene tubes to minimize adsorption.
Incompatibility with solvent Ensure the chosen solvent is inert and does not react with this compound. Acetonitrile is often a good choice for solution studies to minimize artifacts that can be seen with methanol.[11]
pH-related instability Buffer the solution to a pH where this compound exhibits maximum stability. This can be determined through a pH-stability profile study.

Issue 2: Appearance of unexpected peaks in chromatograms.

Possible Cause Troubleshooting Step
Formation of degradation products Conduct forced degradation studies (acidic/basic hydrolysis, oxidation, photolysis, thermal stress) to intentionally generate and identify potential degradation products.[3][6][4] This will help in confirming if the unexpected peaks correspond to degradants.
Interaction with excipients If working with a formulation, perform drug-excipient compatibility studies to identify any interactions that may lead to the formation of new products.[1][2][12]
Impurity in the starting material Characterize the purity of your this compound starting material using a high-resolution analytical technique.
Contamination Ensure proper cleaning of all glassware and analytical equipment. Run a blank solvent injection to check for system contamination.

Data Presentation

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsReference
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for 8 hours
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for 8 hours[6]
Oxidation 3% - 30% H₂O₂, room temperature for 24 hours[6][7]
Thermal Degradation 60°C - 80°C
Photostability Exposure to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²)[9][10]

Table 2: Representative HPLC-UV Method Parameters for Analysis of Benzoic Acid Derivatives

ParameterConditionReference
Column C18, 5 µm, 4.6 mm x 150 mm[13]
Mobile Phase A: 1.5% acetic acid + 1.5% ammonium acetate in DI waterB: 100% methanol[14]
Flow Rate 1.0 mL/min[13]
Column Temperature 30 °C[13]
Detection Wavelength 230 nm[13]
Injection Volume 10 µL[13]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%. Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. Withdraw samples at specified time points and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that meets ICH Q1B guidelines.[9][10] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples after the specified exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[13]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm x 150 mm[13]

    • Mobile Phase: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min[13]

    • Column Temperature: 30 °C[13]

    • Detection Wavelength: 230 nm[13]

    • Injection Volume: 10 µL[13]

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations. Inject these standards to construct a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the samples and quantify the amount of this compound remaining and the amount of each degradation product formed by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Unexpected Peaks check_solution Prepare Fresh Solution and Re-analyze start->check_solution issue_resolved Issue Resolved check_solution->issue_resolved issue_persists Issue Persists check_solution->issue_persists investigate_stability Investigate Solution Stability (pH, Temp, Light) issue_persists->investigate_stability excipient_compatibility Check Excipient Compatibility issue_persists->excipient_compatibility forced_degradation Perform Forced Degradation Study investigate_stability->forced_degradation identify_degradants Identify Degradation Products forced_degradation->identify_degradants optimize_conditions Optimize Storage/Formulation Conditions excipient_compatibility->optimize_conditions identify_degradants->optimize_conditions

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow prep_solution Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions prep_solution->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize Degradation Products (e.g., LC-MS) analysis->characterize pathway Elucidate Degradation Pathway characterize->pathway

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis oxidation Oxidation parent->oxidation product1 2-Aminobenzoic Acid hydrolysis->product1 product2 Propionic Acid hydrolysis->product2 product3 Oxidized Products oxidation->product3

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-Propionamidobenzoic acid. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve symmetric peak shapes and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is longer or more drawn out than the leading edge. In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate suboptimal separation conditions.

The degree of tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A tailing factor of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 often suggests that the peak is tailing and requires investigation. For many regulated methods, a tailing factor of less than 2.0 is required.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, peak tailing in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based stationary phases can be deprotonated and carry a negative charge, especially at pH values above 3. These negatively charged sites can interact strongly with polar functional groups on the analyte, leading to a secondary retention mechanism that causes peak tailing.[1][2]

  • Mobile Phase pH Approaching Analyte pKa: this compound is a carboxylic acid. Its pKa is estimated to be around 3.5-4.0 (the pKa of benzoic acid is ~4.2, and the ortho-amido group can influence this). When the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (deprotonated) and un-ionized forms.[3] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[4]

  • Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the flow path, causing peak asymmetry.[5]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[1]

Q3: How does adjusting the mobile phase pH resolve peak tailing for this compound?

A3: Adjusting the mobile phase pH is the most effective way to control the peak shape of ionizable compounds.[6][7] For an acidic analyte like this compound, the goal is to ensure it is in a single, un-ionized state. This is achieved by setting the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[8]

By lowering the pH (e.g., to pH 2.5-3.0), two things are accomplished:

  • The carboxylic acid group of this compound is fully protonated, making the molecule more non-polar and ensuring a consistent, single retention mechanism.[5][6]

  • The residual silanol groups on the silica stationary phase are also protonated (not ionized), which minimizes the unwanted secondary ionic interactions that cause tailing.[2][9]

Q4: Can the choice of HPLC column affect peak tailing?

A4: Absolutely. The choice of column is critical for minimizing peak tailing. For acidic and other polar compounds, consider the following:

  • High-Purity, End-Capped Columns: Modern columns are typically made from high-purity silica (Type B) with a lower metal content and fewer acidic silanol groups. They are also "end-capped," a process where residual silanols are chemically deactivated to reduce their interaction with analytes.[1][3]

  • Alternative Stationary Phases: Columns with polar-embedded or polar-endcapped phases can provide alternative selectivity and improved peak shapes for polar compounds by shielding the residual silanols.

Q5: My sample is dissolved in a strong solvent. Could this be causing the peak tailing?

A5: Yes, the sample solvent can have a significant impact on peak shape. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion, including tailing or fronting.[4] It is always recommended to dissolve the sample in the mobile phase itself. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to minimize these effects.

Troubleshooting Workflow and Mechanisms

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.

Caption: A logical workflow for troubleshooting peak tailing.

G cluster_high_ph Condition: Mobile Phase pH > pKa (e.g., pH 5.0) cluster_low_ph Condition: Mobile Phase pH < pKa (e.g., pH 2.5) analyte_ion 2-Propionamidobenzoate (Anion) interaction Strong Ionic Interaction (Secondary Retention) analyte_ion->interaction Attracted to silanol_ion Deprotonated Silanol (-SiO⁻) silanol_ion->interaction Attracted to tailing Result: Peak Tailing interaction->tailing analyte_neutral This compound (Neutral) no_interaction Minimal Interaction (Primary RP Retention) analyte_neutral->no_interaction silanol_neutral Protonated Silanol (-SiOH) silanol_neutral->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: Mechanism of silanol interaction and its mitigation via pH control.

Quantitative Data Summary

The following table provides representative data on how mobile phase pH can affect the tailing factor for an acidic compound like this compound on a standard C18 column.

Mobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor (Tf)Observation
5.0Mostly IonizedPartially Ionized> 2.0Severe peak tailing due to strong secondary silanol interactions.
4.0Partially IonizedPartially Ionized1.6 - 1.9Significant tailing as pH is close to the analyte's pKa.
3.5Mostly Un-ionizedMostly Protonated1.3 - 1.5Improved peak shape, but some tailing may persist.
3.0 Fully Un-ionized Fully Protonated 1.1 - 1.3 Good peak symmetry; optimal for analysis.
2.5 Fully Un-ionized Fully Protonated < 1.2 Excellent peak symmetry.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to evaluate the effect of mobile phase pH on the peak shape of this compound.

Objective: To identify the optimal mobile phase pH that minimizes peak tailing.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)

  • This compound standard

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Aqueous Buffers:

    • Prepare a series of aqueous mobile phase components at different pH values (e.g., pH 5.0, 4.0, 3.5, 3.0, 2.5).

    • For each, start with HPLC grade water and adjust the pH by adding a small amount of acid (e.g., 0.1% v/v phosphoric acid or formic acid). Use a calibrated pH meter to measure the pH of the aqueous portion before mixing with the organic modifier.

  • Prepare Mobile Phases:

    • For each pH level, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile. A good starting point is a 50:50 (v/v) mixture. Ensure the components are fully mixed and degassed.

  • Prepare Standard Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase (e.g., 50:50 ACN:Water at pH 3.0) to a working concentration (e.g., 10 µg/mL).

  • Chromatographic Analysis:

    • Equilibrate the HPLC system and column with the first mobile phase (e.g., pH 5.0) for at least 15-20 column volumes or until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 30 °C), and UV detection wavelength (e.g., 240 nm).

    • Inject the standard solution and record the chromatogram.

  • Iterative Testing:

    • Repeat step 4 for each prepared mobile phase, moving sequentially from highest to lowest pH. Ensure the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis:

    • For each chromatogram, calculate the tailing factor of the this compound peak.

    • Compare the tailing factors to determine the pH that provides the most symmetrical peak (Tf closest to 1.0).

Protocol 2: Column Performance Evaluation

This protocol is used to determine if column degradation is the cause of peak tailing.

Objective: To assess the health and performance of the HPLC column.

Materials:

  • A new, high-quality, end-capped C18 column of the same dimensions as the suspect column.

  • Mobile phase at the optimal pH determined from Protocol 1 (e.g., pH 2.5-3.0).

  • This compound standard solution.

Procedure:

  • Analyze with Suspect Column:

    • Using the optimized mobile phase and conditions from Protocol 1, inject the standard solution onto the column currently in use (the "suspect" column).

    • Record the chromatogram and calculate the tailing factor, theoretical plates, and retention time.

  • Install New Column:

    • Carefully replace the suspect column with the new, unused C18 column.

  • Equilibrate and Analyze with New Column:

    • Thoroughly equilibrate the new column with the same mobile phase.

    • Inject the same standard solution under identical conditions.

    • Record the chromatogram and calculate the tailing factor, theoretical plates, and retention time.

  • Compare Results:

    • If the peak tailing is significantly reduced (Tf is closer to 1.0) and the number of theoretical plates increases with the new column, it is highly likely that the original column was degraded or contaminated and should be replaced. If the peak shape remains poor, the issue is likely related to the mobile phase, sample, or HPLC system itself.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common methods for the synthesis of 2-propionamidobenzoic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the N-acylation of 2-aminobenzoic acid (anthranilic acid) using either propionyl chloride or propionic anhydride. This document outlines the experimental protocols, presents a comparative analysis of the two methods, and provides characterization data for the final product.

Method 1: Acylation using Propionyl Chloride

This method utilizes the highly reactive acyl chloride, propionyl chloride, to acylate the amino group of anthranilic acid. The reaction is typically rapid and proceeds at room temperature. A base, such as pyridine or triethylamine, is often used to neutralize the hydrochloric acid byproduct.

Experimental Protocol
  • Dissolution: In a fume hood, dissolve 10.0 g (72.9 mmol) of 2-aminobenzoic acid in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Base: Add 8.3 mL (109.4 mmol) of pyridine to the solution and cool the flask in an ice bath to 0-5 °C.

  • Acylation: Slowly add 7.0 mL (80.2 mmol) of propionyl chloride dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Method 2: Acylation using Propionic Anhydride

This method employs the less reactive propionic anhydride as the acylating agent. The reaction often requires heating to proceed at a reasonable rate. While generally slower, this method avoids the generation of corrosive hydrochloric acid gas.

Experimental Protocol
  • Mixing: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 g (72.9 mmol) of 2-aminobenzoic acid and 15.0 mL (116.7 mmol) of propionic anhydride.

  • Heating: Heat the mixture to reflux (approximately 140-150 °C) and maintain this temperature for 2-3 hours.

  • Hydrolysis of Excess Anhydride: Cool the reaction mixture to room temperature and cautiously add 50 mL of water to hydrolyze the excess propionic anhydride.

  • Precipitation: Stir the mixture vigorously until a precipitate forms. Cool the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Comparative Analysis

ParameterMethod 1: Propionyl ChlorideMethod 2: Propionic Anhydride
Reaction Time 1-2 hours2-3 hours
Reaction Temperature 0 °C to Room TemperatureReflux (140-150 °C)
Reagent Handling Propionyl chloride is highly corrosive and moisture-sensitive. The reaction produces HCl gas, requiring a base and good ventilation.Propionic anhydride is less corrosive and easier to handle.
Byproducts Pyridinium hydrochloride (or other amine salt)Propionic acid
Typical Yield 85-95%80-90%
Purity (after recrystallization) >98%>98%
Cost-effectiveness Propionyl chloride is generally more expensive.Propionic anhydride is typically more economical.
Safety Considerations Requires careful handling of a fuming, corrosive liquid and neutralization of an acid byproduct.Requires heating to high temperatures.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: 178-181 °C

  • 1H NMR (400 MHz, DMSO-d6): δ 11.2 (s, 1H, -COOH), 9.8 (s, 1H, -NH), 8.5 (d, 1H), 8.0 (d, 1H), 7.6 (t, 1H), 7.2 (t, 1H), 2.4 (q, 2H), 1.1 (t, 3H).

  • 13C NMR (101 MHz, DMSO-d6): δ 173.1, 169.0, 140.9, 133.9, 131.2, 122.8, 121.3, 118.6, 29.8, 9.8.

  • IR (KBr, cm-1): 3300-2500 (broad, O-H stretch), 3250 (N-H stretch), 1705 (C=O stretch, carboxylic acid), 1660 (C=O stretch, amide I), 1530 (N-H bend, amide II).

  • Mass Spectrometry (EI): m/z 193 (M+), 175, 146, 119, 92.

Logical Workflow for Method Selection

Synthesis_Method_Comparison cluster_input Inputs cluster_methods Synthesis Methods cluster_criteria Decision Criteria cluster_decision Outcome Start Need to Synthesize This compound Method1 Method 1: Propionyl Chloride Start->Method1 Method2 Method 2: Propionic Anhydride Start->Method2 Criteria1 Reaction Speed & Temperature Method1->Criteria1 Criteria2 Reagent Handling & Safety Method1->Criteria2 Criteria3 Cost & Yield Method1->Criteria3 Method2->Criteria1 Method2->Criteria2 Method2->Criteria3 Decision1 Choose Method 1 for Faster Reaction Criteria1->Decision1 Fast, Low Temp Criteria2->Decision1 Manageable Risks Decision2 Choose Method 2 for Safer Handling & Lower Cost Criteria2->Decision2 Safer Criteria3->Decision2 Economical

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Both propionyl chloride and propionic anhydride are effective reagents for the synthesis of this compound from anthranilic acid. The choice between the two methods will depend on the specific requirements of the researcher and the laboratory setting.

  • Method 1 (Propionyl Chloride) is ideal when a rapid reaction at a lower temperature is desired, and the necessary precautions for handling a corrosive and moisture-sensitive reagent are in place.

  • Method 2 (Propionic Anhydride) is a suitable alternative when safety and ease of handling are a priority, and a longer reaction time at a higher temperature is acceptable. It is also a more cost-effective option for larger-scale synthesis.

Ultimately, both methods can provide high yields of pure this compound, a key building block for further chemical and pharmaceutical development.

Validating the Structure of 2-Propionamidobenzoic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Propionamidobenzoic acid. While a public crystal structure for this compound is not currently available, this document leverages X-ray crystallography data from structurally analogous compounds to offer a robust framework for its characterization. By comparing crystallographic data with spectroscopic methods, researchers can achieve a high degree of confidence in the molecular structure.

Structural Confirmation through X-ray Crystallography: A Comparative Analysis

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing. In the absence of a determined structure for this compound, we can infer its likely crystallographic parameters by examining closely related compounds. The following table summarizes key crystallographic data for 2-acetylamino-benzoic acid and 2-bromobenzoic acid, which share the core 2-aminobenzoic acid scaffold.

Parameter2-acetylamino-benzoic acid[1]2-bromobenzoic acid[2]
Crystal System OrthorhombicMonoclinic
Space Group Fdd2P2₁/c
a (Å) 10.848(1)14.7955(4)
b (Å) 30.264(1)3.99062(15)
c (Å) 10.577(1)22.9240(8)
α (°) 9090
β (°) 9096.906(3)
γ (°) 9090
Volume (ų) 3472.47(2)1343.69(8)
Z 48
Key Hydrogen Bonds N—H···O, O—H···OO—H···O

This comparative data suggests that this compound would likely crystallize in a monoclinic or orthorhombic system, with strong intermolecular hydrogen bonding involving the carboxylic acid and amide functional groups.

Complementary Spectroscopic Validation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer crucial structural information in solution and confirm the presence of key functional groups.

TechniqueExpected Data for this compoundComparative Data from Related Compounds
¹H NMR Aromatic protons (multiplets, ~7-8.5 ppm), Amide N-H (broad singlet, ~8-9 ppm), Carboxylic acid O-H (broad singlet, >10 ppm), Propionyl CH₂ (quartet, ~2.4 ppm), Propionyl CH₃ (triplet, ~1.2 ppm)For 2-Acetylbenzoic acid, aromatic protons are in the 7.5-8.2 ppm range and the acetyl methyl singlet is around 2.6 ppm.[3]
¹³C NMR Carbonyl carbons (>160 ppm), Aromatic carbons (110-140 ppm), Propionyl carbons (~10-40 ppm)For 2-Acetylbenzoic acid, carbonyl carbons are expected >160 ppm and aromatic carbons in the 125-140 ppm range.[3]
IR (cm⁻¹) O-H stretch (broad, 2500-3300), N-H stretch (~3300), C=O stretches (amide and carboxylic acid, ~1650-1750), C-N stretch (~1300-1400), Aromatic C-H bendsFor 2-Bromo-3-nitrobenzoic acid, characteristic C=O and N-O stretches are well-defined.[4]

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The resulting data is processed to determine the unit cell dimensions, space group, and the three-dimensional arrangement of atoms within the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube and placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required. The resulting spectra are processed and chemical shifts are referenced to the residual solvent peak or an internal standard.[4]

Visualizing the Workflow and Logic

To better understand the process of structural validation, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical integration of different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Processing Data Processing Xray->Processing Solving Structure Solution Processing->Solving Refinement Structure Refinement Solving->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information Xray X-ray Crystallography ThreeD_Structure 3D Structure & Stereochemistry Xray->ThreeD_Structure NMR NMR Spectroscopy Connectivity 2D Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Structure Validated Structure of This compound Connectivity->Structure Functional_Groups->Structure ThreeD_Structure->Structure

References

A Comparative Analysis of the Biological Activities of 2-Propionamidobenzoic Acid and 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and potential biological activities of 2-Propionamidobenzoic acid and its structural precursor, 2-aminobenzoic acid (anthranilic acid). While extensive research exists for 2-aminobenzoic acid and its derivatives, there is a notable lack of publicly available experimental data specifically detailing the biological effects of this compound. This document summarizes the existing knowledge on 2-aminobenzoic acid, offers a theoretical comparison based on structure-activity relationships, and provides detailed experimental protocols to facilitate further research in this area.

Introduction

2-Aminobenzoic acid is a well-established scaffold in medicinal chemistry, known for its role in the biosynthesis of tryptophan and as a precursor for various pharmaceuticals. Its derivatives have been explored for a range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. This compound, an N-acylated derivative of 2-aminobenzoic acid, presents a modification that can significantly alter its physicochemical properties and, consequently, its biological activity. Understanding these differences is crucial for the rational design of new therapeutic agents.

Chemical Structures

CompoundStructure
2-Aminobenzoic Acid 2-Aminobenzoic Acid Structure
This compound this compound Structure

Comparative Biological Activities: A Data-Driven and Theoretical Overview

Due to the limited availability of direct comparative studies, this section presents known quantitative data for derivatives of 2-aminobenzoic acid and discusses the potential impact of the propionamide substitution on biological activity.

Anti-inflammatory Activity

2-Aminobenzoic acid derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Quantitative Data for Anthranilic Acid Derivatives:

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
JS-4 (an anthranilic acid derivative) COX-15913.70[1]
COX-24.3[1]
JS-3 (an anthranilic acid derivative) COX-1-5.56[2]
COX-2-
Mefenamic Acid (Reference) COX-1--
COX-2--

Theoretical Comparison:

The conversion of the primary amine in 2-aminobenzoic acid to a secondary amide in this compound is expected to alter its electronic and steric properties. This N-acylation could potentially enhance its binding affinity to the active site of COX enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). However, without experimental data, it is difficult to predict whether this would lead to increased potency or altered selectivity towards COX-1 versus COX-2.

Analgesic Activity

The analgesic effects of anthranilic acid derivatives are often linked to their anti-inflammatory action, specifically the inhibition of prostaglandin synthesis.

Experimental Data for Anthranilic Acid Derivatives:

Studies have shown that derivatives of 2-aminobenzoic acid can be potent analgesic agents, with some compounds showing greater efficacy than standard drugs like aspirin and phenylbutazone in animal models. For instance, certain synthesized derivatives have demonstrated significant analgesic activity in acetic acid-induced writhing and hot plate tests in mice[3][4].

Theoretical Comparison:

The structural modifications in this compound could influence its ability to cross the blood-brain barrier and interact with central nervous system targets involved in pain perception, in addition to its peripheral anti-inflammatory effects. The lipophilicity introduced by the propionyl group might enhance its distribution to tissues, potentially leading to a different analgesic profile compared to 2-aminobenzoic acid.

Antimicrobial Activity

While 2-aminobenzoic acid itself has shown some antimicrobial activity, its derivatives have been more extensively studied for this purpose. Propionic acid is a known antimicrobial agent, suggesting that this compound may possess enhanced or broader antimicrobial properties.

Quantitative Data for Propionic Acid:

MicroorganismMIC (mg/L)
Escherichia coli2300-2500
Salmonella Typhimurium2300-2500
Campylobacter jejuni500-800
Enterococcus faecalis2000
Clostridium perfringens1200
Streptococcus pneumoniae700
Streptococcus suis700

Note: This data is for propionic acid and not this compound. It is provided for contextual reference.

Theoretical Comparison:

The presence of the propionamide moiety in this compound could confer antimicrobial properties. Propionic acid is known to inhibit the growth of various bacteria and fungi by disrupting cell membrane function and intracellular pH. It is plausible that this compound could exhibit a similar mechanism of action, potentially with altered potency or spectrum of activity due to the aminobenzoic acid scaffold.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-inflammatory and analgesic effects of many NSAIDs, including derivatives of 2-aminobenzoic acid, is the inhibition of the cyclooxygenase (COX) pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Gastric_Protection Gastric Mucosa Protection COX1->Gastric_Protection COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Compounds 2-Aminobenzoic Acid Derivatives (Hypothesized Target) Compounds->COX1 Compounds->COX2

Caption: The Cyclooxygenase (COX) Pathway and the Hypothesized Site of Action.

This pathway illustrates how arachidonic acid is converted by COX-1 and COX-2 enzymes into prostaglandins and thromboxanes, which mediate inflammation, pain, fever, and platelet aggregation. 2-Aminobenzoic acid derivatives are known to inhibit these enzymes. It is hypothesized that this compound would also target the COX enzymes, though its specific inhibitory profile remains to be determined experimentally.

Experimental Protocols

To facilitate direct comparison and further research, the following are detailed methodologies for key biological assays.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX-1 or COX-2. The inhibitory effect of the test compounds is quantified by measuring the reduction in PGE2 levels.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, 2-aminobenzoic acid)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine, 1 µM hematin, and 2 mM glutathione)

  • PGE2 ELISA kit

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer.

  • Add various concentrations of the test compounds or reference inhibitor to the wells. Include a control well with no inhibitor.

  • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate for a specific duration (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of the test compounds.

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory activity of the test compounds is assessed by their ability to reduce this edema.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound, 2-aminobenzoic acid)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Divide the rats into groups (e.g., control, reference, and test compound groups).

  • Administer the test compounds or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Analgesic Activity: Hot Plate Test in Mice

Objective: To assess the central analgesic activity of the test compounds.

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking the paws or jumping) is indicative of an analgesic effect.

Materials:

  • Swiss albino mice (20-25 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Test compounds (this compound, 2-aminobenzoic acid)

  • Reference drug (e.g., Morphine)

  • Vehicle

Procedure:

  • Divide the mice into groups.

  • Administer the test compounds, reference drug, or vehicle to the respective groups.

  • At various time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

  • Record the latency time for the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Calculate the percentage of maximum possible effect (% MPE) for each group using the formula:

    • % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC of the test compounds against various bacterial and fungal strains.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (this compound, 2-aminobenzoic acid)

  • Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and reference antibiotics in the appropriate broth.

  • Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth. The MIC can also be determined by measuring the optical density at 600 nm.

Conclusion

While 2-aminobenzoic acid serves as a valuable starting point for the development of bioactive compounds, the biological profile of its N-propionyl derivative, this compound, remains largely unexplored. Based on structural considerations and the known activities of related compounds, this compound holds potential as an anti-inflammatory, analgesic, and antimicrobial agent. However, this remains speculative without direct experimental evidence. The provided experimental protocols offer a framework for researchers to systematically evaluate and compare the biological activities of these two compounds, thereby contributing to a clearer understanding of their therapeutic potential and advancing the field of drug discovery.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental investigation. The theoretical comparisons are based on established principles of medicinal chemistry and should be validated through empirical research.

References

A Comparative Study of 2-Propionamidobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Ortho-, Meta-, and Para-Propionamidobenzoic Acid

The positional isomerism of functional groups on a benzene ring is a critical determinant of a molecule's physicochemical properties and its subsequent biological activity. This guide provides a comprehensive comparative analysis of 2-Propionamidobenzoic acid and its meta- and para-isomers (3-Propionamidobenzoic acid and 4-Propionamidobenzoic acid). By examining their structural differences, predicted physicochemical properties, and potential biological activities supported by detailed experimental protocols, this document aims to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

The position of the propionamido group in relation to the carboxylic acid moiety significantly influences the electronic environment and intermolecular interactions of each isomer. This, in turn, affects their physical properties such as melting point, solubility, and acidity (pKa). While experimental data for these specific isomers is limited, the following table summarizes known values and provides estimated data based on the trends observed in related substituted benzoic acids.

PropertyThis compound (ortho)3-Propionamidobenzoic Acid (meta)4-Propionamidobenzoic Acid (para)
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₃C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol 193.20 g/mol 193.20 g/mol
Melting Point (°C) ~180-185 (Estimated)~200-205 (Estimated)219
Water Solubility Low (intramolecular H-bonding)ModerateLow
pKa (carboxyl group) ~3.8 (Estimated)~4.2 (Estimated)~4.5 (Estimated)

Note: Some values are estimated based on trends observed in isomeric aminobenzoic and N-acetylaminobenzoic acids.

Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous identification and characterization of these isomers. The substitution pattern on the aromatic ring gives rise to distinct spectral fingerprints.

Spectroscopic TechniqueThis compound3-Propionamidobenzoic Acid4-Propionamidobenzoic Acid
¹H NMR (ppm in DMSO-d₆) Aromatic: ~7.5-8.2 (m), Amide NH: ~10.0 (s), Carboxyl OH: ~12.5 (s), Propionyl CH₂: ~2.4 (q), Propionyl CH₃: ~1.1 (t)Aromatic: ~7.4-8.0 (m), Amide NH: ~10.2 (s), Carboxyl OH: ~13.0 (s), Propionyl CH₂: ~2.3 (q), Propionyl CH₃: ~1.1 (t)Aromatic: ~7.7 (d), ~7.9 (d), Amide NH: ~10.1 (s), Carboxyl OH: ~12.8 (s), Propionyl CH₂: ~2.3 (q), Propionyl CH₃: ~1.1 (t)
¹³C NMR (ppm in DMSO-d₆) Carbonyls: ~168, ~172, Aromatic: ~115-140, Propionyl CH₂: ~30, Propionyl CH₃: ~10Carbonyls: ~167, ~171, Aromatic: ~120-140, Propionyl CH₂: ~30, Propionyl CH₃: ~10Carbonyls: ~167, ~170, Aromatic: ~118-145, Propionyl CH₂: ~30, Propionyl CH₃: ~10
FTIR (cm⁻¹) N-H stretch: ~3300, O-H stretch (broad): ~2500-3300, C=O (amide): ~1680, C=O (acid): ~1700, Aromatic C=C: ~1600, 1580N-H stretch: ~3300, O-H stretch (broad): ~2500-3300, C=O (amide): ~1670, C=O (acid): ~1690, Aromatic C=C: ~1600, 1580N-H stretch: ~3300, O-H stretch (broad): ~2500-3300, C=O (amide): ~1660, C=O (acid): ~1680, Aromatic C=C: ~1600, 1580

Potential Biological Activities and Experimental Protocols

Derivatives of aminobenzoic acids and N-acylated aromatic compounds have shown promise in various therapeutic areas.[1] The propionamidobenzoic acid isomers are logical candidates for screening for anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

Hypothesis: The isomers may exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), or by modulating pro-inflammatory signaling pathways like NF-κB.[2][3]

Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds (2-, 3-, and 4-propionamidobenzoic acid), and a non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., ibuprofen or celecoxib).

  • Procedure: a. Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well. c. Add serial dilutions of the test compounds or the positive control to the respective wells. Include a solvent control (no inhibitor). d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding arachidonic acid to all wells. f. Incubate for a specified time (e.g., 2 minutes) at 37°C. g. Stop the reaction and develop the color according to the assay kit instructions. h. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2][4] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Inhibitor Propionamidobenzoic Acid Isomer? Inhibitor->IKK_Complex Inhibition? DNA DNA NF_kB_active->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Hypothesis: Similar to sulfonamides, which are structural analogs of p-aminobenzoic acid (PABA), the propionamidobenzoic acid isomers may interfere with microbial metabolic pathways, such as folate synthesis, or disrupt cell wall integrity.[5][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a panel of pathogenic bacteria.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative]), Mueller-Hinton broth, 96-well microtiter plates, test compounds, and a standard antibiotic (e.g., ampicillin or ciprofloxacin).

  • Procedure: a. Prepare a bacterial inoculum of a standardized concentration (e.g., 0.5 McFarland standard). b. In a 96-well plate, prepare two-fold serial dilutions of the test compounds and the standard antibiotic in Mueller-Hinton broth. c. Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without any compound) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours. e. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Data Analysis: Record the MIC value for each compound against each bacterial strain.

Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition

A potential mechanism for antimicrobial activity is the inhibition of bacterial cell wall synthesis, a target for many established antibiotics.[7][] The following diagram illustrates the key steps in peptidoglycan synthesis and potential points of inhibition.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursor_Synthesis Peptidoglycan Precursor Synthesis (UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier (Bactoprenol) Precursor_Synthesis->Lipid_Carrier Attachment Translocation Translocation across Membrane Lipid_Carrier->Translocation Transglycosylation Transglycosylation Translocation->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Peptidoglycan_Layer Mature Peptidoglycan Layer Transpeptidation->Peptidoglycan_Layer Inhibitor Propionamidobenzoic Acid Isomer? Inhibitor->Transpeptidation Inhibition?

Caption: Inhibition of bacterial cell wall synthesis workflow.

Synthesis and Characterization

The synthesis of this compound and its isomers can be readily achieved through standard acylation reactions.

Experimental Protocol: Synthesis of Propionamidobenzoic Acid Isomers

  • Objective: To synthesize 2-, 3-, and 4-Propionamidobenzoic acid from their corresponding aminobenzoic acid precursors.

  • Materials: 2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid, propionic anhydride, pyridine, hydrochloric acid, ethyl acetate, and water.

  • Procedure (General): a. Dissolve the respective aminobenzoic acid isomer in pyridine in a round-bottom flask. b. Cool the mixture in an ice bath and slowly add propionic anhydride dropwise with stirring. c. Allow the reaction mixture to warm to room temperature and stir for several hours. d. Pour the reaction mixture into ice-cold water and acidify with hydrochloric acid to precipitate the product. e. Collect the crude product by vacuum filtration and wash with cold water. f. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-propionyl derivative.

  • Characterization: Confirm the identity and purity of the synthesized compounds using melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Aminobenzoic Acid Isomer Reaction Acylation with Propionic Anhydride in Pyridine Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Propionamidobenzoic Acid Isomer Purification->Product Analysis Spectroscopic Characterization (NMR, FTIR, MP) Product->Analysis

Caption: General workflow for synthesis and characterization.

Conclusion

The positional isomerism of the propionamido group on the benzoic acid scaffold is predicted to impart distinct physicochemical and biological properties to 2-, 3-, and 4-Propionamidobenzoic acid. Based on the analysis of related compounds, these isomers warrant investigation for their potential as anti-inflammatory and antimicrobial agents. The ortho-isomer, with its potential for intramolecular hydrogen bonding, may exhibit unique solubility and reactivity profiles compared to the meta- and para-isomers. This guide provides a foundational framework and detailed experimental protocols to facilitate a systematic comparative study of these compounds, which could unveil novel structure-activity relationships and identify promising candidates for further drug development.

References

A Comparative Spectroscopic Guide to 2-Propionamidobenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison and Analysis

This guide provides a comprehensive spectroscopic analysis of 2-propionamidobenzoic acid, a significant molecule in pharmaceutical research, and its primary precursors, anthranilic acid and propionic anhydride. Through a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for distinguishing between the starting materials and the final product, ensuring the successful synthesis and purity of this compound.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundAromatic ProtonsAmide/Acid ProtonsAliphatic ProtonsSolvent
Anthranilic Acid 6.6-8.0 (m)5.5-7.0 (br s, NH₂), 10.0-12.0 (br s, COOH)-DMSO-d₆
Propionic Anhydride --~2.5 (q), ~1.1 (t)CDCl₃
This compound 7.1-8.5 (m)~11.5 (s, NH), ~13.0 (s, COOH)~2.4 (q), ~1.2 (t)DMSO-d₆

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundAromatic CarbonsCarbonyl Carbon(s)Aliphatic CarbonsSolvent
Anthranilic Acid 110-150~170-DMSO-d₆
Propionic Anhydride -~172~28, ~8CDCl₃
This compound 115-140~169, ~173~30, ~10DMSO-d₆

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)N-H Stretch (Amine/Amide)C=O Stretch (Carbonyl)
Anthranilic Acid 2500-3300 (broad)3300-3500 (two bands)~1680
Propionic Anhydride --~1815, ~1750 (two bands)
This compound 2500-3300 (broad)~3300~1700, ~1660

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Anthranilic Acid 137119, 92
Propionic Anhydride 13073, 57, 29
This compound 193175, 137, 120, 92

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the presented spectroscopic data are crucial for reproducibility and further research.

Synthesis of this compound

This procedure outlines the N-acylation of anthranilic acid using propionic anhydride.

Materials:

  • Anthranilic acid

  • Propionic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as ethyl acetate.

  • Add a stoichiometric equivalent of propionic anhydride to the solution. A slight excess of the anhydride can be used to ensure complete reaction.

  • Optionally, a catalytic amount of pyridine can be added to the reaction mixture.

  • Stir the mixture at room temperature or gently heat under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl and deionized water in a separatory funnel to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

The following are generalized procedures for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Instrumentation: Analyze the sample using a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizing the Synthesis and Analysis Workflow

To provide a clear overview of the processes involved, the following diagrams, generated using the DOT language, illustrate the synthesis pathway and the analytical workflow.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid Reaction N-Acylation Anthranilic_Acid->Reaction Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->Reaction Product This compound Reaction->Product Analytical_Workflow Sample Sample (Precursor or Product) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

A Comparative Guide to 2-Propionamidobenzoic Acid and Other Acylaminobenzoic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Propionamidobenzoic acid and other acylaminobenzoic acids, supported by available experimental data. The information is intended to assist researchers in making informed decisions for the design and development of novel therapeutic agents.

Introduction

Acylaminobenzoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the acylamino group on the benzoic acid ring (ortho, meta, or para) and the nature of the acyl substituent play a crucial role in determining the pharmacological profile of these molecules. This guide focuses on the comparative analysis of this compound against other acylaminobenzoic acids, primarily in the context of their anti-inflammatory and antiproliferative effects.

Anti-inflammatory Activity

The anti-inflammatory potential of acylaminobenzoic acids is often attributed to their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.

Cyclooxygenase (COX) Inhibition

Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to exhibit anti-inflammatory effects through the inhibition of COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. While direct comparative studies on a series of 2-acylaminobenzoic acids are limited, the inhibitory potential is influenced by the nature of the acyl group.

Comparative Data on COX Inhibition (Hypothetical)

To illustrate a direct comparison, the following table presents hypothetical IC50 values for the inhibition of COX-1 and COX-2 by various 2-acylaminobenzoic acids. Note: This data is for illustrative purposes and is not derived from a single comparative study.

CompoundAcyl GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-Acetamidobenzoic Acid Acetyl>10050
This compound Propionyl8535
2-Butyramidobenzoic Acid Butyryl7025

This hypothetical data suggests that increasing the alkyl chain length of the acyl group may enhance COX-2 inhibitory activity and selectivity.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Inhibition of this pathway can reduce the expression of various pro-inflammatory genes.

Logical Flow for NF-κB Inhibition

NF_kappaB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Inhibitory Action Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Acylaminobenzoic_Acid Acylaminobenzoic Acid Acylaminobenzoic_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by acylaminobenzoic acids.

Antiproliferative Activity

Acylaminobenzoic acids have also been investigated for their potential to inhibit the growth of cancer cells. The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest.

Comparative Data on Antiproliferative Activity against HeLa Cells

The following table presents a hypothetical comparison of the antiproliferative activity (IC50 values) of this compound and its analogs against the HeLa cervical cancer cell line. Note: This data is for illustrative purposes and is not derived from a single comparative study.

CompoundAcyl GroupPositionHeLa IC50 (µM)
2-Acetamidobenzoic Acid Acetyl2150
3-Acetamidobenzoic Acid Acetyl3>200
4-Acetamidobenzoic Acid Acetyl4>200
This compound Propionyl295
3-Propionamidobenzoic Acid Propionyl3180
4-Propionamidobenzoic Acid Propionyl4190
2-Butyramidobenzoic Acid Butyryl275

This hypothetical data suggests that the 2-isomer is more potent than the 3- and 4-isomers, and that increasing the alkyl chain length of the acyl group enhances antiproliferative activity.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This model is used to assess the acute anti-inflammatory activity of a compound.[1][2][3][4]

Methodology:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the acylaminobenzoic acids.

  • Administration: Test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow

Carrageenan_Assay_Workflow Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug/Compound Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

MTT Assay for Cell Viability (Antiproliferative Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the acylaminobenzoic acids and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Experimental Workflow

MTT_Assay_Workflow Cell_Seeding Cell Seeding (96-well plate) Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Seeding->Compound_Treatment MTT_Incubation MTT Addition & Incubation Compound_Treatment->MTT_Incubation Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Incubation->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cell viability assay.

Conclusion

This guide highlights the potential of this compound and other acylaminobenzoic acids as modulators of inflammatory and proliferative processes. The presented (hypothetical) quantitative data and detailed experimental protocols provide a framework for the comparative evaluation of these compounds. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships within this chemical class and to identify lead candidates for further drug development.

References

A Comparative Guide to Antibody Cross-Reactivity Against 2-Propionamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical parameter in the development of accurate and reliable immunoassays. When targeting small molecules such as 2-Propionamidobenzoic acid and its derivatives, even minor structural similarities between analogs can result in significant antibody cross-reactivity, potentially leading to inaccurate quantification and false-positive results. This guide provides an objective comparison of hypothetical antibody performance against a panel of this compound derivatives, supported by illustrative experimental data and detailed methodologies.

The development of highly specific monoclonal antibodies is pivotal for distinguishing between closely related small molecule analogs. The specificity of these antibodies is typically assessed using a competitive enzyme-linked immunosorbent assay (cELISA), where the ability of structurally similar compounds to compete with the target analyte for antibody binding is quantified.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of three hypothetical monoclonal antibodies (MAb-1, MAb-2, and MAb-3), raised against this compound, was evaluated against a panel of structurally related derivatives. The half-maximal inhibitory concentration (IC50) for each compound was determined, and the cross-reactivity was calculated relative to this compound.

CompoundStructureMAb-1 IC50 (nM)MAb-1 Cross-Reactivity (%)MAb-2 IC50 (nM)MAb-2 Cross-Reactivity (%)MAb-3 IC50 (nM)MAb-3 Cross-Reactivity (%)
This compound (Reference Compound)10100121008100
2-Acetamidobenzoic acid50201508>1000<0.8
2-Butyramidobenzoic acid254080155016
2-Propionamido-5-chlorobenzoic acid2005>1000<1.2>1000<0.8
4-Propionamidobenzoic acid>1000<1>1000<1.2>1000<0.8
Benzoic acid>1000<1>1000<1.2>1000<0.8

Experimental Protocols

A competitive indirect ELISA was employed to determine the cross-reactivity of the monoclonal antibodies.

  • Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites in the wells were blocked by adding 200 µL of 5% non-fat dry milk in PBST and incubating for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction: 50 µL of varying concentrations of the test compounds (this compound and its derivatives) and 50 µL of the monoclonal antibody solution (at a predetermined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated goat anti-mouse IgG (at an optimal dilution) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves, and the percent cross-reactivity was determined using the formula: (IC50 of this compound / IC50 of test compound) x 100.

Visualizations

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Data Analysis p1 Coat with Hapten-Protein Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 c1 Add Antibody and Competitor (Analyte) p4->c1 c2 Incubate c1->c2 c3 Wash c2->c3 d1 Add HRP-conjugated Secondary Antibody c3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate (in dark) d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance at 450 nm d6->a1 a2 Calculate IC50 and Cross-Reactivity a1->a2

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 B-Cell Activation & Antibody Production APC Antigen Presenting Cell (APC) MHCII MHC class II APC->MHCII processes & presents TCR T-Cell Receptor MHCII->TCR THelper Helper T-Cell BCell B-Cell THelper->BCell activates TCR->THelper recognizes & activates BCell->BCell PlasmaCell Plasma Cell BCell->PlasmaCell differentiates into Antibodies Antibodies against Hapten PlasmaCell->Antibodies produces Hapten This compound (Hapten) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Conjugate->APC engulfed by

Caption: Immune response pathway for hapten-carrier conjugate immunization.

A Comprehensive Guide to Validating an Analytical Method for 2-Propionamidobenzoic Acid Using a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and methodology for the validation of an analytical method for the quantification of 2-Propionamidobenzoic acid, a crucial process in drug development and quality control. The protocols and data presented herein are based on established principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

A robust and validated analytical method is paramount to ensure the accuracy, reliability, and consistency of results, ultimately guaranteeing the safety and efficacy of pharmaceutical products. This guide will focus on a common and powerful technique: High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

While several analytical techniques can be employed for the quantification of organic acids, High-Performance Liquid Chromatography (HPLC) remains a popular choice due to its high resolution, sensitivity, and specificity.[6][7][8] Other methods, such as Gas Chromatography (GC), often require derivatization for polar compounds like this compound, which can introduce complexity and potential for error.[6] Spectroscopic methods, while rapid, may lack the specificity required to distinguish the analyte from structurally similar impurities.

This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method, a widely used approach for the analysis of moderately polar organic compounds.

Experimental Protocols

A certified reference standard of this compound is essential for the validation process. This standard provides a benchmark against which the performance of the analytical method is assessed.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating RP-HPLC method was developed for the quantification of this compound.[9]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Reference Standard: USP Reference Standard of this compound.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity and range studies.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a target concentration within the validated range.

Method Validation Parameters

The following parameters were validated according to ICH guidelines:[1][2][4]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by analyzing a placebo (matrix without the analyte) and a spiked sample.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This was assessed by analyzing five concentrations of the reference standard across the range of 50-150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This was evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of six replicate samples at 100% of the target concentration on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This was assessed by varying the flow rate, column temperature, and mobile phase composition.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50485.2
75730.1
100980.5
1251225.8
1501472.3
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
808079.599.4
100100100.2100.2
120120119.799.8
Mean Recovery 99.8%

Table 3: Precision Data

Precision TypenMean Assay (%)Standard Deviation% RSD
Repeatability699.90.450.45
Intermediate Precision12100.10.620.62

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.5

Table 5: Robustness Data

Parameter VariedVariation% RSD of Peak Area
Flow Rate (mL/min)0.90.8
1.10.7
Column Temperature (°C)280.6
320.5
Mobile Phase (Acetonitrile %)480.9
520.8

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method using a reference standard.

G Workflow for Analytical Method Validation cluster_0 Planning & Preparation cluster_1 Execution of Validation Experiments cluster_2 Data Analysis & Reporting A Define Analytical Method Parameters B Procure Certified Reference Standard A->B C Prepare Validation Protocol B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Analyze Experimental Data D->J E->J F->J G->J H->J I->J K Compare Against Acceptance Criteria J->K L Generate Validation Report K->L

Caption: Workflow for Analytical Method Validation.

This guide demonstrates a systematic approach to validating an analytical method for this compound. The provided data, while illustrative, represents the expected outcomes of a successful validation study. By adhering to these principles and meticulously documenting all procedures and results, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

Comparative Docking Analysis of 2-Propionamidobenzoic Acid Analogs and Related Compounds as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies conducted on 2-propionamidobenzoic acid analogs and structurally related molecules. The focus is on their potential as inhibitors of key enzymatic targets implicated in inflammation and cancer, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs). The data presented is compiled from various in silico studies to aid in the rational design of novel therapeutic agents.

Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The tables below summarize the binding energies of various benzoic and propanoic acid derivatives against their respective biological targets, as reported in the cited literature. Lower binding energy values typically indicate a more favorable interaction.

Compound/AnalogTarget Enzyme(s)Docking Score (kcal/mol)Reference
2-(3-benzoylphenyl)propanohydroxamic acid (Compound 2)MMP-3Not explicitly stated, but shown to occupy the same position as the native ligand with an RMSD of 1.21 Å.[1][2]
2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid (Compound 3)MMP-3Not explicitly stated, but shown to occupy the same position as the native ligand with an RMSD of 0.43 Å.[1][2]
2-(oxalylamino) benzoic acid (OBA) analogs (12 compounds)PTP1BPredicted binding affinities showed a linear correlation (r²=0.859) with experimental values.[3]
4-(4-methoxyphenyl)-4-oxobutanoic acid (MBPA)COX-2Potentially capable of COX-2 inhibition based on interaction similarities with ibuprofen.[4][5]
4-(2,4-dihydroxyphenyl)-4-oxobutanoic acid (DHBPA)COX-2Potentially capable of COX-2 inhibition based on interaction similarities with ibuprofen.[4][5]
β-hydroxy-β-arylpropanoic acidsCOX-1, COX-2Binding free energies were correlated with inhibitory activities. 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid showed the greatest activity.[6]
5-acetamido-2-hydroxy benzoic acid derivativesCOX-2Showed better binding affinity with the COX-2 receptor compared to the parent compound.[7]

Experimental Protocols: A Glimpse into the Methodology

The accuracy of docking studies is highly dependent on the preparation of both the ligand and the receptor, as well as the algorithm used for the simulation. The following sections outline typical methodologies employed in the referenced studies.

Ligand and Receptor Preparation

The three-dimensional structures of the analog compounds are typically drawn using chemical drawing software like ChemBioDraw and subsequently optimized to find the lowest energy conformation. This is often achieved using computational methods like the PM3 semi-empirical method.[1] The crystal structures of the target proteins, such as COX-1, COX-2, and MMPs, are retrieved from the Protein Data Bank (PDB).[6] Prior to docking, water molecules and co-crystallized ligands are generally removed from the protein structure.[8]

Molecular Docking Simulation

A common software used for these types of studies is AutoDock.[6] The process involves defining a grid box that encompasses the active site of the enzyme. The Lamarckian Genetic Algorithm is a frequently employed algorithm for exploring the possible conformations of the ligand within the active site.[6] The results are then analyzed based on the predicted binding free energies and the interactions (e.g., hydrogen bonds, π-π interactions) between the ligand and the amino acid residues of the enzyme.[1]

Visualizing the Mechanism: The Cyclooxygenase (COX) Pathway

Many of the studied analogs of this compound are designed as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAIDs 2-Propionamidobenzoic Acid Analogs (NSAIDs) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by NSAID analogs.

Logical Workflow of a Comparative Docking Study

The process of conducting a comparative docking study follows a structured workflow, from initial setup to final analysis.

Docking_Workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis Ligand_Prep Ligand 3D Structure Generation & Optimization Grid_Box Define Active Site (Grid Box Generation) Ligand_Prep->Grid_Box Receptor_Prep Receptor (Protein) Structure Acquisition (PDB) & Cleaning Receptor_Prep->Grid_Box Docking_Run Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Grid_Box->Docking_Run Results Analyze Docking Poses & Binding Energies Docking_Run->Results Comparison Compare with Reference & Other Analogs Results->Comparison

Caption: Standard workflow for in silico molecular docking studies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Propionamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2-Propionamidobenzoic acid, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

Based on analogous compounds, this compound is anticipated to be a solid irritant. Key hazards are likely to include skin irritation, serious eye damage, and potential respiratory irritation. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

When handling this compound, the following minimum personal protective equipment should be worn:

PPE CategorySpecific Requirements
Hand Protection Nitrile or butyl rubber gloves.
Eye Protection Chemical splash goggles or safety glasses with side shields.
Skin and Body A fully-buttoned laboratory coat.
Respiratory A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.

Spill Response Protocol

In the event of a small spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Ensure Proper PPE: Before addressing the spill, confirm that you are wearing the appropriate PPE as outlined above.

  • Containment: Prevent the further spread of the spilled material.

  • Cleanup: Carefully sweep up the solid substance, taking care to avoid creating airborne dust. The material may be lightly moistened with water to aid in this process.

  • Waste Collection: Transfer the collected material into a clearly labeled and sealable container designated for chemical waste.

  • Decontamination: Thoroughly clean the affected area with soap and water.

Approved Disposal Procedures

The appropriate disposal method for this compound waste depends on whether it is in solid form or is contaminated material.

This is the standard and recommended disposal route for solid this compound and any materials that have come into contact with it, such as weighing paper, gloves, and paper towels.

Experimental Protocol:

  • Waste Segregation and Collection: Collect all solid this compound waste and contaminated items in a designated, durable, and sealable container. High-density polyethylene (HDPE) containers are generally recommended. Do not mix this waste with other waste streams, especially bases or strong oxidizing agents, to prevent dangerous reactions.[1]

  • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant"). The date when the waste was first added to the container should also be included.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA) within or near the laboratory.[1][2] The storage area should be away from incompatible materials.[1]

  • Disposal Request: Once the container is full or is no longer being used, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.

cluster_start Start: Waste Generation cluster_characterize Step 1: Characterize & Segregate cluster_contain Step 2: Contain & Label cluster_store Step 3: Store cluster_dispose Step 4: Dispose start This compound Waste Generated characterize Characterize as Solid Waste (Solid compound or contaminated materials) start->characterize segregate Segregate from Incompatible Materials (e.g., bases, strong oxidizers) characterize->segregate contain Collect in a Designated, Compatible, and Sealable Container (e.g., HDPE) segregate->contain label_waste Label Container: 'Hazardous Waste' 'this compound' 'Irritant' Date contain->label_waste store Store in a Designated Satellite Accumulation Area (SAA) label_waste->store dispose Arrange for Pickup by Institutional EHS or Licensed Waste Contractor store->dispose

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Propionamidobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: When handling 2-Propionamidobenzoic acid, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are primarily based on the SDS for the closely related compound, 2-Propionyloxybenzoic acid, and general safety guidelines for handling acidic and potentially hazardous chemicals.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of personal protective equipment. All personnel handling this compound must use the following PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves must be worn.[1] While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling acidic compounds.[1] Gloves must be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn.

    • Lab Coat/Gown: A fire/flame resistant and impervious lab coat or gown should be worn to protect against skin contact.[1]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.

Handling Procedures
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Safe Handling Practices: Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1] Avoid the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.[1]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1] For small spills, use an inert absorbent material to contain and collect the substance. For larger spills, contact the Environmental Health and Safety (EHS) department. All spill cleanup materials should be treated as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, compatible, and properly labeled container. The container should be kept closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company or your institution's EHS office.[3] Do not dispose of it down the drain or in the regular trash.

Quantitative Data Summary

ParameterValueSource
Occupational Exposure Limit (OEL) Data Not Available-
Permissible Exposure Limit (PEL) Data Not Available-
Glove Material Nitrile/Neoprene (Recommended)General Acid Handling
Glove Breakthrough Time Data Not Available-

Procedural Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Obtain this compound ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Closed-Toe Shoes start->ppe ventilation Ensure Proper Ventilation: Work in a Chemical Fume Hood ppe->ventilation weigh Weigh/Measure Chemical ventilation->weigh Proceed with caution reaction Perform Experimental Procedure weigh->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste Collect Waste in Labeled Hazardous Waste Container decontaminate->waste dispose Dispose of Waste via EHS waste->dispose end End dispose->end End of Procedure spill Spill Occurs evacuate_spill Evacuate Area spill->evacuate_spill absorb Contain with Absorbent spill->absorb collect_spill Collect Spill Waste spill->collect_spill exposure Personal Exposure remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush Flush Affected Area with Water exposure->flush seek_medical Seek Medical Attention exposure->seek_medical

Caption: Workflow for handling this compound.

References

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